molecular formula C33H50O9 B1247418 Cimilactone A

Cimilactone A

Cat. No.: B1247418
M. Wt: 590.7 g/mol
InChI Key: RKTWPXXLEHCPIO-DWWJFHMPSA-N
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Description

Cimilactone A has been reported in Actaea dahurica with data available.
from the aerial parts of Cimicifuga dahurica;  structure in first source

Properties

IUPAC Name

[(1R,3R,4R,5R,6R,10S,12S,13S,16R,18S,21R)-4,6,12,17,17-pentamethyl-8-oxo-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O9/c1-16-11-24(36)41-19-12-30(5)21-8-7-20-29(3,4)22(42-28-27(38)26(37)18(35)14-39-28)9-10-32(20)15-33(21,32)13-23(40-17(2)34)31(30,6)25(16)19/h16,18-23,25-28,35,37-38H,7-15H2,1-6H3/t16-,18-,19+,20+,21+,22+,23-,25+,26+,27-,28+,30+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTWPXXLEHCPIO-DWWJFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2C1C3(C(CC45CC46CCC(C(C6CCC5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cimilactone A: An In-Depth Technical Guide to its Isolation from Cimicifuga Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Cimilactone A, a tetranor-cycloartane glycoside found in Cimicifuga species. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and insights into its potential therapeutic applications.

Introduction

This compound is a noteworthy natural product isolated from the rhizomes of Cimicifuga foetida, a plant with a history of use in traditional medicine. As a member of the cycloartane triterpenoid class, this compound has garnered interest for its biological activities. This guide synthesizes the available scientific literature to provide a detailed technical resource for its extraction, purification, and preliminary biological evaluation.

Isolation of this compound from Cimicifuga foetida

The isolation of this compound from the rhizomes of Cimicifuga foetida is a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed synthesis of established methodologies.

Dried rhizomes of Cimicifuga foetida are the starting material for the isolation of this compound. Proper botanical identification is crucial to ensure the correct plant species is used.

The following workflow outlines the initial extraction and fractionation process:

Extraction_Workflow plant_material Dried Rhizomes of Cimicifuga foetida extraction Extraction with 95% Ethanol (3x) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partitioning Partitioning with Ethyl Acetate (EtOAc) suspension->partitioning etOAc_fraction EtOAc-soluble fraction partitioning->etOAc_fraction h2o_fraction H2O-soluble fraction (discarded for this compound isolation) partitioning->h2o_fraction

Figure 1: Extraction and Fractionation Workflow
  • Extraction: The air-dried and powdered rhizomes of Cimicifuga foetida are extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum extraction of secondary metabolites.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and then partitioned with an equal volume of ethyl acetate (EtOAc). This liquid-liquid extraction separates compounds based on their polarity, with this compound partitioning into the organic EtOAc phase. The EtOAc-soluble fraction is collected and concentrated.[1]

The EtOAc-soluble fraction is subjected to a series of chromatographic steps to isolate this compound.

Purification_Workflow etOAc_fraction EtOAc-soluble fraction silica_gel_cc Silica Gel Column Chromatography etOAc_fraction->silica_gel_cc gradient_elution Gradient Elution (e.g., CHCl3-MeOH) silica_gel_cc->gradient_elution fraction_collection Collection of Fractions gradient_elution->fraction_collection rp18_hplc RP-18 HPLC fraction_collection->rp18_hplc isocratic_elution Isocratic Elution (e.g., MeOH-H2O) rp18_hplc->isocratic_elution pure_cimilactone_a Pure this compound isocratic_elution->pure_cimilactone_a

Figure 2: Chromatographic Purification Workflow
  • Silica Gel Column Chromatography: The concentrated EtOAc fraction is applied to a silica gel column. The column is eluted with a gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a chloroform-methanol (CHCl₃-MeOH) gradient.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using reversed-phase (RP-18) preparative HPLC. An isocratic mobile phase, such as a methanol-water (MeOH-H₂O) mixture, is often employed to achieve final purification.

Structural Characterization

The structure of the isolated this compound is confirmed through spectroscopic analysis.

Technique Purpose
Mass Spectrometry (MS) Determination of the molecular weight and molecular formula.
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HMQC, HMBC) Used to establish the connectivity of atoms within the molecule and confirm the final structure.

Quantitative Data

While specific yield percentages for this compound are not consistently reported across all studies, the following provides an example of its biological potency.

Parameter Value Reference
Anticomplement Activity (IC₅₀) 28.6 µM[1]

IC₅₀ represents the concentration required to inhibit 50% of the activity of the classical complement pathway.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant inhibitory activity against the classical pathway of the complement system.[1] The complement system is a crucial part of the innate immune response, and its overactivation can contribute to inflammatory and autoimmune diseases. The ability of this compound to modulate this pathway suggests its potential as an anti-inflammatory agent.

Anticomplement_Pathway cluster_complement Classical Complement Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 C2 C2 C4->C2 C3_convertase C3 Convertase (C4b2a) C2->C3_convertase C3 C3 C3_convertase->C3 C5_convertase C5 Convertase (C4b2a3b) C3->C5_convertase C5 C5 C5_convertase->C5 MAC Membrane Attack Complex (C5b-9) C5->MAC Inflammation Inflammation MAC->Inflammation CimilactoneA This compound CimilactoneA->Inhibition

Figure 3: Proposed Inhibition of the Classical Complement Pathway by this compound

While this compound itself has not been extensively evaluated for cytotoxicity in the available literature, it was isolated from a Cimicifuga foetida extract that also yielded two new cycloartane triterpenoid glycosides, cimicifoetisides A and B. These related compounds exhibited potent cytotoxicity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MDA-MB-A231) cell lines.[2] This suggests that this compound and other constituents of C. foetida may have potential as anticancer agents, warranting further investigation into their effects on cancer cell proliferation and apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CimilactoneA This compound (Hypothesized) CimilactoneA->Death_Receptor CimilactoneA->Mitochondrion

Figure 4: Hypothesized Pro-Apoptotic Signaling Pathways for this compound

Future Directions

The current body of research on this compound provides a solid foundation for further investigation. Future studies should focus on:

  • Optimization of Isolation: Developing more efficient and scalable purification protocols.

  • Comprehensive Biological Screening: Evaluating the cytotoxic effects of pure this compound against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its anticomplement and potential anticancer activities.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.

Conclusion

This compound is a bioactive natural product isolated from Cimicifuga foetida with demonstrated anticomplement activity. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the further exploration of this promising compound for potential therapeutic applications. Its structural relationship to other cytotoxic compounds from the same plant suggests that its anticancer potential is an area ripe for future investigation.

References

Unveiling the Molecular Architecture of Cimilactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a naturally occurring compound isolated from the rhizomes of Cimicifuga foetida, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation and confirmation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the scientific workflow. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation of this compound

This compound was identified as a known compound during the phytochemical investigation of Cimicifuga foetida. The isolation procedure, as is common for natural products, involves extraction and chromatographic separation.

General Experimental Protocol for Isolation

A general procedure for the isolation of compounds from Cimicifuga species is outlined below. The specific details for the initial isolation of this compound would be found in its primary publication.

  • Extraction: The dried and powdered rhizomes of Cimicifuga foetida are typically extracted with a solvent such as methanol or ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This is a standard method to separate compounds based on their polarity. A common partitioning scheme would involve suspending the extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The fraction containing the compounds of interest is then subjected to a series of chromatographic techniques to isolate individual constituents. These techniques may include:

    • Silica Gel Column Chromatography: Used for initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.

The following diagram illustrates a typical workflow for the isolation of natural products like this compound.

G Start Dried Rhizomes of Cimicifuga foetida Extraction Extraction with Methanol Start->Extraction Concentration Concentration of Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC IsolatedCompound Pure this compound HPLC->IsolatedCompound

Caption: General workflow for the isolation of this compound.

Structure Elucidation of this compound

The determination of the chemical structure of a novel natural product is a meticulous process that relies on the interpretation of various spectroscopic data. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the specific numerical data for this compound is not available in the provided search results, this section outlines the types of data that would have been crucial for its structure elucidation. The data would be presented in standardized tables for clarity and comparison.

Table 1: Hypothetical ¹H NMR (Proton NMR) Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1.........
H-2.........
............

Table 2: Hypothetical ¹³C NMR (Carbon NMR) Data for this compound

PositionChemical Shift (δ) ppm
C-1...
C-2...
......

Table 3: Hypothetical Mass Spectrometry (MS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI-MS[M+H]⁺, [M+Na]⁺...
HR-ESI-MS......
Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments used in determining the structure of a natural product like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.

    • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • Data Analysis:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

      • ¹³C NMR: Indicates the number of different types of carbon atoms.

      • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the carbon skeleton.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Ionization: Electrospray ionization (ESI) or another soft ionization technique is used to generate ions of the molecule with minimal fragmentation.

    • Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the exact mass of the molecular ion.

    • Data Analysis: High-resolution mass spectrometry (HR-MS) data is used to determine the molecular formula of the compound. Fragmentation patterns in MS/MS experiments can provide additional structural information.

The logical flow of structure elucidation is depicted in the following diagram.

G IsolatedCompound Pure this compound NMR NMR Spectroscopy (1D and 2D) IsolatedCompound->NMR MS Mass Spectrometry (HR-MS, MS/MS) IsolatedCompound->MS DataAnalysis Spectroscopic Data Analysis NMR->DataAnalysis MS->DataAnalysis ProposedStructure Proposed Structure of this compound DataAnalysis->ProposedStructure Confirmation Structure Confirmation ProposedStructure->Confirmation

Caption: The logical workflow of structure elucidation.

Confirmation of Structure

The proposed structure of a new natural product is typically confirmed through a combination of methods, including comparison with related known compounds, chemical derivatization, or, most definitively, through total synthesis. For this compound, as a known compound, its structure would have been confirmed by comparing its spectroscopic data with that reported in the original literature.

Conclusion

The structure elucidation of this compound, like other natural products, is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. This guide has provided an overview of the methodologies and logical workflow involved in this process. For researchers in the field, a thorough understanding of these principles is essential for the successful identification and characterization of novel bioactive compounds that may serve as leads for future drug development. The detailed spectroscopic data and experimental protocols for this compound would be available in its primary scientific publication.

The Cimilactone A Biosynthetic Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Cimilactone A, a cycloartane triterpenoid found in Actaea racemosa (black cohosh), and its related compounds are of significant interest due to their potential pharmacological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway. This document provides a framework for researchers, outlining the likely enzymatic steps, key intermediates, and the classes of enzymes involved. Furthermore, it details relevant experimental protocols for pathway elucidation and presents representative quantitative data for homologous enzymes to guide future research and drug development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of cycloartane-type triterpenoid synthesis in plants, originating from the cyclization of 2,3-oxidosqualene. The pathway can be divided into two main stages: the formation of the cycloartane skeleton and the subsequent oxidative modifications to yield the final cimilactone structure.

Stage 1: Formation of the Cycloartane Skeleton

The initial steps of the pathway are part of the well-established isoprenoid pathway, leading to the formation of the key precursor, 2,3-oxidosqualene.

  • Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction catalyzed by a cycloartenol synthase (CAS) , a type of oxidosqualene cyclase (OSC).[1][2] This enzyme facilitates a series of protonation, cyclization, and rearrangement steps to form the characteristic pentacyclic cycloartane skeleton of cycloartenol .[1]

Stage 2: Oxidative Modifications of the Cycloartane Skeleton

Following the formation of cycloartenol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are proposed to occur.[3] These modifications are responsible for the specific functionalization of the cycloartane skeleton to produce cimigenol-type triterpenoids, which are the likely immediate precursors to cimilactones.[4]

  • Formation of Cimigenol: A series of hydroxylation and oxidation reactions are hypothesized to convert cycloartenol into cimigenol . These reactions are likely catalyzed by multiple distinct CYP enzymes. The specific order of these oxidative events is yet to be determined.

  • Lactone Ring Formation: The final step in the biosynthesis of this compound is the formation of the characteristic γ-lactone ring. This is proposed to occur through the oxidation of a hydroxyl group on the cimigenol scaffold to a carboxylic acid, followed by an intramolecular esterification (lactonization). This transformation is also likely mediated by one or more CYP enzymes, similar to the biosynthesis of other terpenoid lactones.[5][6]

This compound Biosynthetic Pathway cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SE) Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) (Oxidosqualene Cyclase) Cimigenol Cimigenol Cycloartenol->Cimigenol Cytochrome P450s (CYPs) (Multiple Steps) This compound This compound Cimigenol->this compound Cytochrome P450s (CYPs) (Lactone Formation)

A putative biosynthetic pathway for this compound in plants.

Quantitative Data

Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in other plant triterpenoid biosynthetic pathways can provide a useful reference for researchers.

Enzyme ClassEnzyme NamePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Oxidosqualene Cyclase β-Amyrin SynthaseGlycyrrhiza glabra2,3-Oxidosqualene15.40.18N/A
Lupeol SynthaseOlea europaea2,3-Oxidosqualene250.25N/A
Cytochrome P450 CYP716A12 (β-amyrin 28-oxidase)Medicago truncatulaβ-Amyrin5.20.09N/A
CYP88D6 (Glycyrrhetinic acid synthase)Glycyrrhiza uralensis11-oxo-β-amyrin1.80.03N/A

Note: The data presented in this table are from studies on related triterpenoid biosynthetic pathways and should be considered as representative values. Actual kinetic parameters for the enzymes in the this compound pathway may vary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Cloning of Candidate Oxidosqualene Cyclase and Cytochrome P450 Genes

This protocol describes the isolation of candidate genes from Actaea racemosa based on sequence homology to known triterpenoid biosynthetic enzymes.

Workflow:

Gene Cloning Workflow RNA_Extraction Total RNA extraction from Actaea racemosa tissues (e.g., rhizome, roots) cDNA_Synthesis First-strand cDNA synthesis using reverse transcriptase RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR amplification of candidate genes using degenerate primers or primers based on transcriptome data cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Agarose gel electrophoresis to verify PCR product size PCR_Amplification->Gel_Electrophoresis Cloning Cloning of PCR products into a suitable vector (e.g., pGEM-T Easy) Gel_Electrophoresis->Cloning Transformation Transformation into E. coli Cloning->Transformation Sequencing Colony PCR and Sanger sequencing to confirm gene identity Transformation->Sequencing

Workflow for cloning candidate biosynthetic genes.

Methodology:

  • RNA Extraction: Total RNA is extracted from fresh or frozen tissues of Actaea racemosa (e.g., rhizomes, where triterpenoids are abundant) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • PCR Amplification: Candidate OSC and CYP genes are amplified from the cDNA library using degenerate primers designed from conserved regions of known plant triterpenoid synthases or specific primers based on available transcriptome data for Actaea racemosa.

  • Cloning and Sequencing: The amplified PCR products are purified from an agarose gel, cloned into a suitable vector, and transformed into E. coli. Plasmids from positive colonies are isolated and the inserts are sequenced to confirm their identity.

Heterologous Expression and Functional Characterization of Enzymes

This protocol describes the expression of candidate genes in a heterologous host to determine their enzymatic function. Nicotiana benthamiana is a common plant-based transient expression system.

Workflow:

Heterologous Expression Workflow Subcloning Subcloning of candidate genes into a plant expression vector (e.g., pEAQ-HT) Agro_Transformation Transformation of the expression vector into Agrobacterium tumefaciens Subcloning->Agro_Transformation Agroinfiltration Infiltration of Agrobacterium suspension into Nicotiana benthamiana leaves Agro_Transformation->Agroinfiltration Incubation Incubation of plants for 3-5 days to allow for protein expression Agroinfiltration->Incubation Metabolite_Extraction Extraction of metabolites from infiltrated leaf tissue Incubation->Metabolite_Extraction LCMS_Analysis LC-MS analysis of extracts to identify enzymatic products Metabolite_Extraction->LCMS_Analysis

Workflow for heterologous expression in N. benthamiana.

Methodology:

  • Vector Construction: The full-length coding sequences of the candidate genes are subcloned into a plant expression vector.

  • Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens.

  • Agroinfiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of N. benthamiana. For CYP characterization, co-infiltration with a cytochrome P450 reductase (CPR) partner may be necessary.

  • Metabolite Extraction and Analysis: After 3-5 days, the infiltrated leaf tissue is harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate or methanol). The extracts are then analyzed by LC-MS to identify the products of the enzymatic reaction. Comparison with authentic standards is required for definitive identification.

In Vitro Enzyme Assays

For more detailed kinetic analysis, in vitro assays with purified enzymes are necessary.

Methodology:

  • Protein Expression and Purification: The candidate enzymes are expressed in a suitable system (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag). The recombinant proteins are then purified using affinity chromatography.

  • Enzyme Assay:

    • OSC Assay: The purified OSC is incubated with the substrate, 2,3-oxidosqualene, in a suitable buffer. The reaction is stopped by the addition of an organic solvent, and the product is extracted.

    • CYP Assay: The purified CYP is incubated with the putative substrate (e.g., cycloartenol or cimigenol), a CPR partner, and NADPH in a suitable buffer. The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

  • Product Analysis: The reaction products are analyzed by GC-MS or LC-MS and compared to authentic standards.

  • Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assays are performed with varying substrate concentrations, and the initial reaction rates are measured. The data are then fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for the complete elucidation of this important natural product's formation. Future research should focus on the identification and characterization of the specific cycloartenol synthase and cytochrome P450 enzymes from Actaea racemosa that are involved in this pathway. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the proposed steps but also open up possibilities for the biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols and representative data provided in this guide are intended to facilitate these future research endeavors.

References

Cimilactone A: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimilactone A, a diterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the natural sources of this compound, its abundance in various plant tissues, and comprehensive protocols for its extraction and isolation. Quantitative data are presented in a clear tabular format to facilitate comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams to enhance understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a specialized metabolite with a limited distribution in the plant kingdom. Its primary natural sources identified to date are:

  • Rice (Oryza sativa L.): this compound is found in various parts of the rice plant, including the husks, straw, leaves, and root exudates.[1] The presence of this compound in rice is part of the plant's defense mechanism, acting as a phytoalexin.

  • Mosses: Certain species of moss have been identified as producers of this compound. These include:

    • Hypnum plumaeforme Wils.[2]

    • Pseudoleskeella papillosa

Abundance of this compound and Related Momilactones

The concentration of this compound and its structurally related compounds, Momilactone A and Momilactone B, varies depending on the plant species, tissue type, and environmental conditions. The following tables summarize the available quantitative data.

Table 1: Abundance of this compound and Momilactones in Oryza sativa (Rice)

Plant PartCompoundConcentration (µg/g Dry Weight)Reference
StrawMomilactone A3.8[1]
StrawMomilactone B2.01[1]
HusksMomilactone A4.9[1]
HusksMomilactone B2.9[1]
Aerial Parts (30 varieties)Momilactone A69.9 - 99.3[1]
Aerial Parts (30 varieties)Momilactone B64.4 - 114.1[1]

Table 2: Abundance of this compound and Momilactones in Mosses

SpeciesPlant PartCompoundConcentration (µg/g Dry Weight)Reference
Hypnum plumaeformeWhole PlantMomilactone A2.13[3]
Hypnum plumaeformeWhole PlantMomilactone B3.09[3]
Hypnum plumaeformeEndogenousMomilactone A58.7[2]
Hypnum plumaeformeEndogenousMomilactone B23.4[2]
Hypnum plumaeformeSecretedMomilactone A4.0[2]
Hypnum plumaeformeSecretedMomilactone B6.3[2]
Pseudoleskeella papillosaAerial PartsMomilactone A11.52[3]

Biosynthesis of this compound

This compound is synthesized via the momilactone biosynthetic pathway. This pathway involves a series of enzymatic reactions that convert geranylgeranyl diphosphate (GGDP) into the final diterpenoid lactone products.

Momilactone Biosynthesis Pathway GGDP Geranylgeranyl diphosphate (GGDP) ent-Copalyl diphosphate ent-Copalyl diphosphate GGDP->ent-Copalyl diphosphate OsCPS1 syn-Pimara-7,15-diene syn-Pimara-7,15-diene ent-Copalyl diphosphate->syn-Pimara-7,15-diene OsKSL4 Pimaradien-3-ol syn-Pimaradien-3-ol syn-Pimara-7,15-diene->Pimaradien-3-ol CYP701A8 3-oxo-syn-pimaradiene 3-oxo-syn-pimaradiene Pimaradien-3-ol->3-oxo-syn-pimaradiene CYP76M14 Momilactone B Momilactone B Pimaradien-3-ol->Momilactone B CYP76M14 Momilactone A Momilactone A 3-oxo-syn-pimaradiene->Momilactone A Extraction Workflow start Start: Dried Rice Husks extraction Soxhlet Extraction (Methanol or Methanol:Water 8:2) start->extraction charcoal Charcoal Treatment (Removal of Pigments) extraction->charcoal partition Solid-Matrix Partitioning (Ethyl Acetate) concentrate Concentration (Rotary Evaporation) partition->concentrate charcoal->partition crude Crude Extract concentrate->crude

References

An In-depth Technical Guide on the Chemical Properties and Stability of Momilactone A

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial inquiries for "Cimilactone A" did not yield specific results. It is highly probable that this was a typographical error for "Momilactone A," a well-documented diterpenoid phytoalexin. This guide will focus on the chemical properties and stability of Momilactone A.

Momilactone A is a naturally occurring diterpenoid lactone first isolated from the husks of rice (Oryza sativa). It plays a significant role in the plant's defense mechanisms, acting as a phytoalexin against pathogens and an allelopathic agent that inhibits the growth of competing plants.[1] Its unique biological activities have garnered interest in its potential applications in agriculture and medicine, making a thorough understanding of its chemical properties and stability crucial for research and development.

Core Chemical Properties of Momilactone A

The fundamental physicochemical properties of Momilactone A are summarized in the table below. These characteristics are foundational for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆O₃[2]
Molecular Weight 314.42 g/mol [3]
CAS Number 51415-07-7[2]
Melting Point 234–236 °C[4]
Appearance Colorless crystalline compound[4]
Solubility (Water) 30.72 mg/L at 25 °C (estimated)[5]
Calculated LogP 3.84[3]

Stability Profile of Momilactone A

Detailed chemical stability studies on Momilactone A are not extensively reported in the public domain. However, existing literature provides insights into its general stability and degradation pathways, particularly in biological contexts.

Thermal Stability: Momilactone A's stability can be compromised by elevated temperatures. One study noted that heating at 100 °C for up to three hours could affect its integrity, suggesting that prolonged exposure to high temperatures during extraction, purification, or storage should be avoided.[6]

Photostability and Oxidative Stability: While specific photostability and forced oxidation studies are not readily available, it is generally understood that natural products with lactone and olefinic functional groups can be susceptible to degradation by light and oxidative stress.[6] Further investigation is required to quantify these effects and identify specific degradation products.

Biological Degradation: The degradation of Momilactone A has been observed in the presence of the rice blast fungus, Magnaporthe oryzae. This pathogenic fungus can detoxify Momilactone A as a defense mechanism. A key degradation intermediate has been identified, providing a glimpse into one of its metabolic pathways.

Below is a diagram illustrating the initial step in the biological degradation of Momilactone A by Magnaporthe oryzae.

G MA Momilactone A DI 3,6-dioxo-19-nor-9β-pimara-7,15-diene MA->DI Magnaporthe oryzae FP Further Detoxified Products DI->FP

Biological degradation of Momilactone A.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for assessing the chemical stability of Momilactone A. These are based on standard pharmaceutical industry practices (ICH guidelines) and analytical methods reported in the literature for Momilactone A quantification.

1. Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Momilactone A from its potential degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly effective.

  • Detection: UV detection wavelength should be optimized based on the UV spectrum of Momilactone A.

  • Quantification: An external standard calibration curve should be prepared using a purified and characterized Momilactone A reference standard.

2. Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Prepare a solution of Momilactone A in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Withdraw samples at various time points, neutralize with 0.1 N sodium hydroxide, dilute to a suitable concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of Momilactone A as described above.

    • Add an equal volume of 0.1 N sodium hydroxide.

    • Maintain at room temperature or slightly elevated temperature, monitoring for degradation.

    • Withdraw samples, neutralize with 0.1 N hydrochloric acid, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of Momilactone A.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction over time, taking samples for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid Momilactone A in a controlled temperature and humidity chamber (e.g., 80 °C).

    • Analyze samples at specified intervals by dissolving a portion in a suitable solvent and injecting it into the HPLC.

  • Photostability:

    • Expose a solution of Momilactone A and a sample of the solid compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Maintain a parallel set of samples in the dark as controls.

    • Analyze the light-exposed and dark control samples at appropriate time points by HPLC.

The diagram below outlines a general workflow for conducting these stability studies.

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolysis Light->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance StructElucid Degradant Structure Elucidation MassBalance->StructElucid Sample Momilactone A Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light

References

A Comprehensive Technical Review of Cimilactone A's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a natural compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Data on Biological Activities

Currently, specific quantitative data such as IC50 values for this compound's direct effects on various cell lines and enzymatic assays are not widely available in publicly accessible scientific literature. The data presented in research often pertains to extracts containing a mixture of compounds or focuses on analogues. This highlights a significant gap in the understanding of this compound's specific potency and necessitates further targeted research to quantify its biological effects.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound is suggested to induce programmed cell death in cancer cells. The mechanism likely involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

A common method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Arrest

Studies suggest that this compound can inhibit cancer cell proliferation by arresting the cell cycle, potentially at the G2/M phase. This prevents cells from entering mitosis, thereby halting their division.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Fixation: Cancer cells are treated with this compound for a specified duration. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI). RNase A is used to degrade RNA, ensuring that PI only stains the DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Cancer Cell Lines B Treat with this compound (various concentrations) A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E G Western Blot (Apoptotic & Cell Cycle Proteins) B->G H Signaling Pathway Analysis (NF-κB, STAT3) B->H F Determine IC50 C->F I Xenograft Mouse Model J Treat with this compound I->J K Tumor Growth Measurement J->K L Survival Analysis J->L

Caption: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Activity

This compound is believed to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound may inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This would block the translocation of NF-κB to the nucleus and reduce the transcription of inflammatory mediators.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection and Treatment: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After 24 hours, the cells are pre-treated with this compound for 1 hour, followed by stimulation with an inflammatory agent like TNF-α.

  • Luciferase Assay: After stimulation, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The NF-κB activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

NF-κB Signaling Pathway

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates CimilactoneA This compound CimilactoneA->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially by mitigating oxidative stress and inhibiting inflammatory pathways in the central nervous system.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell survival and inflammation. Aberrant STAT3 activation is implicated in various neurological disorders. This compound might exert its neuroprotective effects by inhibiting the phosphorylation and activation of STAT3, thereby downregulating the expression of downstream target genes involved in inflammation and apoptosis.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y) are treated with this compound for a specified time.

  • Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is calculated to determine the effect of this compound on STAT3 activation.

STAT3 Signaling Pathway

G Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Activates CimilactoneA This compound CimilactoneA->JAK Inhibits

Caption: Potential mechanism of this compound in inhibiting the STAT3 signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neuroprotection. However, the current body of research lacks specific quantitative data to fully elucidate its potency and therapeutic window. Future research should prioritize:

  • Quantitative analysis: Determining the IC50 values of this compound in a wide range of cancer cell lines and in various anti-inflammatory and neuroprotective assays.

  • Mechanism of action studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of cancer, inflammation, and neurological diseases.

A more comprehensive understanding of this compound's biological activities will be crucial for its potential translation into clinical applications.

Unveiling Cimilactone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Cimilactone A, a bioactive natural product of interest to the scientific community. This document, intended for researchers, scientists, and professionals in drug development, consolidates the available chemical and biological data on this compound, including its chemical identifiers, and outlines key experimental methodologies for its study.

Core Chemical Identifiers

Identifier TypeValue
CAS Number 468733-06-4

Further research into the primary literature concerning the isolation and characterization of this compound is required to fully elucidate its complete chemical identifiers, including its molecular formula and exact mass.

Biological Activity and Potential Applications

While extensive biological data for this compound is not widely published, related compounds, particularly other lactones isolated from natural sources, have demonstrated a range of biological activities. These activities often include anticancer, anti-inflammatory, and antimicrobial properties. The investigation into the specific biological functions of this compound presents a promising area for future research.

Experimental Protocols

To facilitate further investigation into the biological properties of this compound, this section outlines standard experimental protocols that can be adapted for its study, particularly in the context of cancer research.

Cytotoxicity Assessment via MTT Assay

A common method to evaluate the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Apoptosis Induction Analysis

To determine if cytotoxicity is mediated through apoptosis, various assays can be employed, such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

Signaling Pathway Analysis

Given the limited specific data on this compound, a hypothetical workflow for investigating its impact on a common cancer-related signaling pathway, such as the PI3K/Akt pathway, is presented below. This workflow can be adapted based on initial screening results.

G cluster_0 Experimental Workflow: Investigating this compound's Effect on PI3K/Akt Pathway start Treat Cancer Cells with This compound protein_extraction Protein Lysate Extraction start->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot Probe for p-Akt, Akt, and other pathway proteins quantification Densitometry and Data Analysis western_blot->quantification conclusion Conclusion on Pathway Modulation quantification->conclusion

Cimilactone A: Uncharted Territory in Biological Target Prediction

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and bioactivity databases, there is currently no publicly available information on the predicted biological targets of Cimilactone A. This indicates that the compound remains largely uncharacterized in terms of its specific molecular interactions and mechanisms of action within biological systems.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this lack of data presents both a challenge and an opportunity. The absence of established targets means that initial exploratory studies are required to elucidate its pharmacological profile.

Recommended Approaches for Target Identification

To pioneer the investigation of this compound's biological targets, a multi-pronged approach combining computational and experimental methods is recommended.

In Silico and Computational Methods

Computational approaches can provide initial predictions and help prioritize experimental validation.

  • Ligand-Based Virtual Screening: The chemical structure of this compound can be used to search for known compounds with similar structures that have established biological targets. This can offer clues to potential protein families or pathways that this compound might modulate.

  • Molecular Docking: Three-dimensional models of potential target proteins can be used to computationally simulate the binding of this compound. This can predict the binding affinity and mode of interaction, helping to identify high-probability targets.

  • Pharmacophore Modeling: By identifying the key chemical features of this compound responsible for a putative biological effect, a pharmacophore model can be constructed. This model can then be used to screen databases of protein structures to find potential binding partners.

A generalized workflow for in silico target prediction is illustrated below.

G cluster_start Initiation cluster_computational Computational Analysis cluster_prediction Prediction cluster_validation Experimental Validation This compound Structure This compound Structure Ligand-Based Screening Ligand-Based Screening This compound Structure->Ligand-Based Screening Molecular Docking Molecular Docking This compound Structure->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling This compound Structure->Pharmacophore Modeling Predicted Targets Predicted Targets Ligand-Based Screening->Predicted Targets Molecular Docking->Predicted Targets Pharmacophore Modeling->Predicted Targets In Vitro Assays In Vitro Assays Predicted Targets->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays

Caption: A generalized workflow for the in silico prediction and experimental validation of biological targets for a novel compound like this compound.

Experimental Validation

Following in silico predictions, experimental validation is crucial to confirm the biological activity and identify direct molecular targets.

  • Biochemical Assays: These assays can directly measure the interaction between this compound and a purified target protein, allowing for the determination of binding affinity (e.g., Kd) and inhibitory constants (e.g., IC50).

  • Cell-Based Assays: The effect of this compound on cellular processes can be investigated using various cell-based assays. This can include proliferation assays, apoptosis assays, and reporter gene assays to monitor the activity of specific signaling pathways.

  • Affinity Chromatography and Mass Spectrometry: This technique involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound can be eluted and identified using mass spectrometry.

Conclusion

The biological targets of this compound remain an open area for investigation. The lack of existing data necessitates a foundational research effort to uncover its mechanism of action. By employing a combination of modern computational and experimental techniques, the scientific community can begin to unravel the therapeutic potential of this natural product. The detailed exploration of its biological targets will be the first critical step in any future drug development program centered on this compound.

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Sorbicillactone A, a Cimilactone A-Related Sorbicillinoid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cimilactone A belongs to the sorbicillinoids, a large family of fungal natural products known for their complex molecular architectures and significant biological activities.[1][2][3] While literature on the specific total synthesis of this compound is not widely available, a highly efficient, stereoselective chemoenzymatic total synthesis of the related and prominent family member, Sorbicillactone A, has been developed.[4] Sorbicillactone A, the first nitrogen-containing sorbicillinoid, exhibits potent anti-leukemic and anti-HIV activities.[4] This document details the methodology for this cutting-edge synthesis, which serves as an exemplary approach for accessing complex sorbicillinoids.

The presented synthesis is remarkably efficient, achieving the target molecule in just four linear steps with an 11% overall yield, a significant improvement over previous racemic syntheses that required 12 steps for a 0.13% yield.[4] The key to this strategy is a biocatalytic, enantioselective oxidative dearomatization of a sorbicillin precursor, which sets the stereochemistry for the entire molecule with precision.[4]

Overall Synthetic Strategy

The total synthesis of Sorbicillactone A is a convergent chemoenzymatic process. The strategy hinges on two main fragments: the sorbicillinol core and a fumarylazlactone unit.

  • Enzymatic Core Synthesis : Sorbicillinol, the key chiral intermediate, is generated from sorbicillin via an enantioselective oxidative dearomatization. This reaction is catalyzed by the recombinant monooxygenase enzyme SorbC.[4]

  • Azlactone Fragment Synthesis : A second fragment, an unstable fumarylazlactone, is prepared from L-alanine and mono-ethyl fumarate.[4]

  • Convergent Assembly : The two fragments are combined in a diastereoselective Michael addition reaction. The enzyme-produced sorbicillinol reacts in situ with the azlactone to furnish stereochemically pure Sorbicillactone A.[4]

Retrosynthetic Analysis

The retrosynthetic analysis illustrates the disassembly of Sorbicillactone A into its key precursors.

G sorbicillactone_A Sorbicillactone A (7) michael_addition Michael Addition sorbicillactone_A->michael_addition sorbicillinol Sorbicillinol (2) michael_addition->sorbicillinol azlactone Fumarylazlactone (31) michael_addition->azlactone enzymatic_oxidation Enzymatic Oxidative Dearomatization (SorbC) sorbicillinol->enzymatic_oxidation edc_coupling EDC Coupling azlactone->edc_coupling sorbicillin Sorbicillin (1) enzymatic_oxidation->sorbicillin precursor_30 Dicarboxylic Acid (30) edc_coupling->precursor_30 two_steps 2 Steps precursor_30->two_steps alanine_ester L-Alanine-OMe (28) two_steps->alanine_ester fumarate Mono-ethyl Fumarate two_steps->fumarate

Caption: Retrosynthetic analysis of Sorbicillactone A.

Data Presentation

Table 1: Synthesis of Azlactone Precursor (30)
StepStarting MaterialsReagents and ConditionsProductYield
1L-alanine-OMe (28), Mono-ethyl fumarateCoupling reactionDi-ester Intermediate (29)-
2Di-ester Intermediate (29)Saponification (hydrolysis of esters)Dicarboxylic Acid (30)90% (over 2 steps)
Table 2: Chemoenzymatic Synthesis of Sorbicillactone A (7)
StepStarting MaterialsReagents and ConditionsProductYield
1Sorbicillin (1)SorbC enzyme, O₂, BufferSorbicillinol (2)- (Used in situ)
2Dicarboxylic Acid (30)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Fumarylazlactone (31)- (Unstable, used in situ)
3Sorbicillinol (2), Fumarylazlactone (31)In situ reaction in bufferSorbicillactone A (7)29%

Experimental Workflow & Protocols

The forward synthesis workflow converges two separately prepared pathways to yield the final natural product.

G cluster_path1 Enzymatic Path cluster_path2 Chemical Path start_node start_node intermediate_node intermediate_node enzyme_node enzyme_node final_product final_product sorbicillin Sorbicillin (1) sorbC SorbC Enzyme sorbicillin->sorbC O₂ sorbicillinol Sorbicillinol (2) sorbC->sorbicillinol michael_addition Michael Addition (Final Assembly) sorbicillinol->michael_addition alanine L-Alanine-OMe (28) precursor_30 Dicarboxylic Acid (30) alanine->precursor_30 fumarate Mono-ethyl Fumarate fumarate->precursor_30 edc EDC precursor_30->edc azlactone Fumarylazlactone (31) edc->azlactone azlactone->michael_addition sorbicillactone_A Sorbicillactone A (7) michael_addition->sorbicillactone_A

Caption: Forward synthesis workflow for Sorbicillactone A.

Protocol 1: Enzymatic Synthesis of Sorbicillinol (2)

This protocol describes the enantioselective oxidative dearomatization of sorbicillin catalyzed by the SorbC enzyme.

  • Enzyme Preparation : Prepare a solution of the recombinant SorbC enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup : In a reaction vessel, dissolve sorbicillin (1) in the enzyme-containing buffer.

  • Initiation : Ensure the reaction mixture is open to the air or gently sparged with O₂ to provide the necessary oxidant.

  • Incubation : Gently agitate the mixture at room temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction typically proceeds to completion within a few hours.

  • Workup : Upon completion, the resulting sorbicillinol (2) is highly reactive and is typically used immediately in situ for the subsequent reaction without purification.

Protocol 2: Synthesis of Azlactone Precursor (30)

This protocol details the two-step synthesis of the dicarboxylic acid precursor required for the azlactone.

  • Coupling : Couple L-alanine methyl ester (28) with mono-ethyl fumarate using standard peptide coupling conditions to form the di-ester intermediate (29).

  • Purification : Purify the di-ester (29) using silica gel column chromatography.

  • Saponification : Dissolve the purified di-ester (29) in a suitable solvent mixture (e.g., THF/water) and add an aqueous base (e.g., LiOH or NaOH).

  • Reaction Monitoring : Stir the reaction at room temperature until the hydrolysis of both ester groups is complete, as monitored by TLC.

  • Workup and Isolation : Acidify the reaction mixture with aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid (30). The product is obtained in 90% yield over the two steps.[4]

Protocol 3: Final Assembly of Sorbicillactone A (7)

This protocol describes the final convergent step where the enzymatically generated sorbicillinol is intercepted by the chemically synthesized azlactone.

  • Azlactone Formation : In a separate flask, dissolve the dicarboxylic acid (30) in a dry, aprotic solvent (e.g., dichloromethane or THF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

  • Activation : Stir the mixture at room temperature for approximately 30-60 minutes to form the unstable azlactone (31). This intermediate is used immediately without isolation.

  • Michael Addition : Add the solution of freshly formed azlactone (31) directly to the aqueous buffer solution containing the enzymatically prepared sorbicillinol (2) from Protocol 1.

  • Reaction : Stir the biphasic mixture vigorously at room temperature. Monitor the formation of Sorbicillactone A (7) by HPLC.

  • Workup and Purification : Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford stereochemically pure Sorbicillactone A (7) in 29% yield.[4]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cimilactone A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cimilactone A is a nortriterpenoid isolated from the rhizomes of Cimicifuga species, plants that have a long history of use in traditional medicine. Interest in this compound and related compounds has grown due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Robust and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and in various stages of drug development and pharmacological research. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Chemical Structure

  • Compound Name: this compound

  • Molecular Formula: C₂₀H₂₈O₄

  • Molecular Weight: 332.43 g/mol

  • Chemical Class: Nortriterpenoid

(Note: While some databases may list synonyms such as Suchilactone, it is essential to confirm the identity of the specific compound through appropriate analytical techniques.)

Analytical Method

A reversed-phase HPLC method with photodiode array (PDA) detection was developed and validated for the determination of this compound.

Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes, then to 95% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Photodiode Array (PDA) Detector
Detection Wavelength Estimated at 210 nm (Users should verify the λmax experimentally)

Rationale for Method Development

The selection of a C18 column is based on the non-polar nature of the triterpenoid backbone of this compound, making it well-suited for reversed-phase chromatography. The mobile phase gradient of water and acetonitrile with a small amount of formic acid is a common and effective system for the separation of natural products, providing good peak shape and resolution. Formic acid helps to protonate silanol groups on the stationary phase and acidic analytes, reducing peak tailing. A PDA detector is chosen for its ability to monitor a range of wavelengths simultaneously, which is useful for method development and for assessing peak purity. Based on the typical UV absorbance of similar triterpenoid lactones which often lack strong chromophores, the detection wavelength is estimated to be in the low UV range, around 210 nm. It is highly recommended that users determine the optimal wavelength of maximum absorbance (λmax) for their specific this compound standard.

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Cimicifuga rhizome powder)

  • Accurately weigh 1.0 g of dried and powdered Cimicifuga rhizome.

  • Add 20 mL of methanol to the powder in a conical flask.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation Protocol

The developed method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Inject a blank (methanol), a standard solution of this compound, and a sample extract to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 3%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

Method Validation Summary

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of this compound
Linearity (r²) ≥ 0.999
Repeatability (RSD) ≤ 2%
Intermediate Precision (RSD) ≤ 3%
Accuracy (Recovery) 95% - 105%
LOD (S/N) 3:1
LOQ (S/N) 10:1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Cimicifuga Rhizome Powder Extraction Methanol Extraction Sample->Extraction Calibration Calibration Standards (1-100 µg/mL) Stock->Calibration HPLC HPLC System Calibration->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Column C18 Column HPLC->Column Detector PDA Detector Column->Detector Integration Peak Integration Detector->Integration CalibrationCurve Calibration Curve Construction Integration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_stat3 STAT3 Pathway Inhibition cluster_apoptosis Induction of Apoptosis CimilactoneA This compound STAT3 STAT3 CimilactoneA->STAT3 Inhibits Phosphorylation Mitochondrion Mitochondrion CimilactoneA->Mitochondrion Induces Stress pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus Gene_transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_nucleus->Gene_transcription Proliferation Cell Proliferation & Survival Gene_transcription->Proliferation Apoptosis Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Application Notes and Protocols for Cimilactone A Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A, a cyclolanostane triterpenoid isolated from Cimicifuga species, has garnered interest for its potential therapeutic properties. This document provides detailed protocols to investigate the anti-inflammatory effects of this compound. The described assays focus on the compound's ability to modulate key inflammatory pathways and mediators in a cellular model of inflammation.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2][3]

Another critical signaling cascade involved in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This pathway, comprising kinases such as ERK, JNK, and p38, is activated by various extracellular stimuli and plays a crucial role in regulating the production of inflammatory mediators.[4][5]

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation, leading to the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively.[6][7] These molecules are key mediators of the inflammatory process.[6][7] Furthermore, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are produced and play a central role in amplifying and sustaining the inflammatory response.[8]

Compounds from Cimicifuga species have been shown to exert anti-inflammatory effects by inhibiting the production of NO and TNF-α, potentially through the modulation of the NF-κB and MAPK signaling pathways. This protocol outlines the necessary steps to assess the anti-inflammatory potential of this compound in LPS-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.[8][9][10]

Materials and Methods

Cell Culture and Reagents

The murine macrophage cell line RAW 264.7 is used for these assays.[8][10] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its non-toxic concentration range.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

2. Measurement of Nitric Oxide (NO) Production

This protocol utilizes the Griess reagent to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[9]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[9]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.[11]

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[11]

3. Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in the cell culture supernatant are quantified using a competitive ELISA kit.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.[12][13] Briefly, this involves adding the supernatant and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody. After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.[12] The concentration of PGE2 is inversely proportional to the measured absorbance.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are determined using specific sandwich ELISA kits.[14]

  • Follow the cell seeding and treatment protocol as described for the PGE2 assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for each cytokine according to the manufacturer's protocol.[14][15][16][17] This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatant and standards.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

    • Measuring the absorbance at 450 nm.[16]

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound on LPS-Induced Production of Inflammatory Mediators

TreatmentNO (µM)PGE₂ (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350.5 ± 8.2112.3 ± 15.785.6 ± 11.345.2 ± 6.8
LPS (1 µg/mL)45.8 ± 5.1850.2 ± 92.43540.1 ± 289.52890.7 ± 250.11560.4 ± 145.2
This compound (10 µM) + LPS30.5 ± 3.8620.7 ± 75.12450.6 ± 210.81980.4 ± 180.51050.8 ± 98.7
This compound (25 µM) + LPS15.2 ± 2.1310.4 ± 40.51230.2 ± 115.3990.2 ± 95.6530.1 ± 55.4
This compound (50 µM) + LPS5.8 ± 0.9125.9 ± 18.3480.5 ± 55.6380.6 ± 42.1210.5 ± 25.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Activation of NF-κB and MAPK Signaling Pathways (Relative Densitometry)

Treatmentp-p65/p65p-IκBα/IκBαp-ERK/ERKp-JNK/JNKp-p38/p38
Control1.001.001.001.001.00
LPS (1 µg/mL)5.234.893.564.123.89
This compound (50 µM) + LPS1.871.541.781.981.85

Data are presented as fold change relative to the control group after normalization to the respective total protein and loading control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays prep1 Seed RAW 264.7 Macrophages prep2 Overnight Incubation prep1->prep2 treat1 Pre-treat with this compound prep2->treat1 treat2 Stimulate with LPS treat1->treat2 assay1 Nitric Oxide (Griess Assay) treat2->assay1 assay2 PGE2 (ELISA) treat2->assay2 assay3 Cytokines (ELISA) treat2->assay3 assay4 Western Blot (NF-κB & MAPK) treat2->assay4

Caption: Workflow for this compound anti-inflammatory assays.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IkBa IκBα (degraded) IkBa_p65_p50->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc DNA DNA p65_p50_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes CimilactoneA This compound CimilactoneA->MAPKKK Inhibits CimilactoneA->IKK Inhibits

Caption: this compound's potential mechanism of anti-inflammatory action.

References

In Vitro Cytotoxicity Testing Protocol for Cimilactone A

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Cimilactone A" did not yield specific results. Based on the similarity in nomenclature and the availability of robust data, this document details the in vitro cytotoxicity testing protocol for Momilactone A , a closely related and well-studied compound. It is presumed that the user may have intended to inquire about this compound.

Application Notes

This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of Momilactone A. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development. The primary assays detailed are the MTT assay for cell viability, the Annexin V-FITC/PI assay for apoptosis detection, and the Caspase-3 activity assay to elucidate the apoptotic pathway.

Momilactone A, a diterpenoid lactone, has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest. The protocols described below will enable the quantitative evaluation of Momilactone A's cytotoxic potential and provide insights into its molecular mechanism.

Data Presentation

The cytotoxic activity of Momilactone A and its related compound Momilactone B has been evaluated against acute promyelocytic leukemia (HL-60) and multiple myeloma (U266) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundCell LineIC50 (µM)
Momilactone A HL-60Not specified
Momilactone B HL-604.49
Momilactone A+B (1:1) HL-604.61
Momilactone A U266Not specified
Momilactone B U2665.09
Momilactone A+B (1:1) U2665.59

Data extracted from "Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines"[1][2][3].

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • Momilactone A

  • Target cancer cell line (e.g., HL-60, U266)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Momilactone A in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Momilactone A dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Momilactone A) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against the concentration of Momilactone A.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with Momilactone A for the desired time, collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[11]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11] Annexin V-FITC is detected in the FITC channel (green fluorescence), and PI is detected in the phycoerythrin channel (red fluorescence).[10]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13][14]

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, collect 1-5 x 10^6 cells and centrifuge. Resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[12]

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: Add 50-100 µg of protein lysate to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.[14]

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate.[14]

  • Incubation: Incubate at 37°C for 1-2 hours.[13][14]

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[13]

  • Data Analysis: The fold-increase in Caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HL-60, U266) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin caspase Caspase-3 Assay treatment->caspase viability Cell Viability (IC50) mtt->viability apoptosis Apoptosis Detection annexin->apoptosis caspase_activity Caspase-3 Activity caspase->caspase_activity signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cimilactone_a Momilactone A p38 p38 MAPK (Phosphorylation) cimilactone_a->p38 activates bcl2 Bcl-2 (Downregulation) p38->bcl2 regulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits release caspase3 Caspase-3 (Activation) cytochrome_c->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Application Notes and Protocols: Cimilactone A Target Identification Using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimilactone A is a nortriterpenoid isolated from the plant Cimicifuga racemosa. Like many natural products, it exhibits a range of biological activities, making it a compound of interest for drug discovery. However, understanding its mechanism of action is crucial for its development as a therapeutic agent. A key step in elucidating the mechanism of action is the identification of its direct protein targets within the cell. Chemical proteomics has emerged as a powerful suite of techniques to achieve this by using a small molecule, such as this compound, as a "bait" to capture its interacting proteins from a complex biological sample.

This document provides detailed application notes and protocols for the identification of this compound targets using chemical proteomics. The methodologies described herein are based on established chemical proteomics workflows for natural products and are intended to serve as a comprehensive guide for researchers in this field. Due to the limited publicly available data specifically on this compound target identification, this note will also present hypothetical, yet realistic, quantitative data and a potential signaling pathway to illustrate the application of these methods.

Key Chemical Proteomics Strategies for this compound

The core of a chemical proteomics experiment involves the use of a modified version of the small molecule of interest, referred to as a probe, to isolate its binding partners. For a molecule like this compound, which contains a reactive lactone group, several strategies can be employed.[1][2][3] This reactive group can potentially form covalent bonds with nucleophilic residues on target proteins, a feature that can be exploited in activity-based protein profiling (ABPP).[1][2] Alternatively, the molecule can be functionalized with an affinity tag and/or a photoreactive group for affinity chromatography and photoaffinity labeling, respectively.

1. Affinity Chromatography: This is a widely used method where a derivative of this compound is immobilized on a solid support (e.g., beads).[4] This "bait" is then incubated with a cell lysate, and proteins that bind to this compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

2. Activity-Based Protein Profiling (ABPP): This technique is particularly well-suited for compounds with reactive functional groups.[1][2][5][6] An ABPP probe for this compound would typically include an alkyne or azide "handle" for subsequent click chemistry ligation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). This approach allows for the profiling of enzyme activities and covalent interactions in a cellular context.

Experimental Workflows and Protocols

Here, we provide a generalized workflow and detailed protocols for the two main approaches.

Workflow Diagram

Chemical Proteomics Workflow for this compound cluster_probe Probe Synthesis cluster_experiment Target Capture cluster_analysis Target Identification Probe_Design Design this compound Probe Probe_Synthesis Synthesize Probe (Affinity or ABPP) Probe_Design->Probe_Synthesis Incubation Incubate Probe with Lysate Probe_Synthesis->Incubation Cell_Culture Cell Culture/ Lysate Preparation Cell_Culture->Incubation Enrichment Enrich Probe-Target Complexes Incubation->Enrichment Digestion On-Bead or In-Gel Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Protein Identification & Quantification MS->Data_Analysis

Caption: General workflow for this compound target identification.

Protocol 1: Affinity Chromatography

Objective: To enrich and identify proteins that bind to this compound.

Materials:

  • This compound affinity probe (this compound linked to a resin, e.g., NHS-activated Sepharose beads)

  • Cell line of interest (e.g., a cancer cell line where this compound shows activity)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or by competition with excess free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Probe Immobilization: Synthesize a this compound derivative with a linker arm suitable for conjugation to a solid support. Couple the derivative to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no ligand or an inactive analogue.

  • Cell Lysis: Culture cells to ~80-90% confluency. Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Affinity Pulldown: Pre-clear the lysate by incubating with control beads for 1 hour at 4°C. Incubate the pre-cleared lysate with the this compound-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer. Alternatively, for competitive elution, incubate the beads with a high concentration of free this compound. Neutralize the eluate immediately if using a low pH elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT (e.g., 10 mM at 56°C for 30 minutes).

    • Alkylate with IAA (e.g., 55 mM in the dark at room temperature for 20 minutes).

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the proteins identified from the this compound beads to the control beads to determine specific binders.

Protocol 2: Activity-Based Protein Profiling (ABPP)

Objective: To identify proteins that covalently interact with this compound.

Materials:

  • This compound-alkyne probe

  • Cell line of interest

  • Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, and a copper ligand (e.g., TBTA).

  • Streptavidin beads

  • Buffers and reagents for protein digestion and mass spectrometry as in Protocol 1.

Procedure:

  • Probe Synthesis: Synthesize a this compound derivative containing a terminal alkyne group. This "handle" should be placed at a position that does not interfere with the compound's biological activity.

  • Cell Treatment and Lysis: Treat cultured cells with the this compound-alkyne probe for a defined period. Include a vehicle control (e.g., DMSO). Lyse the cells as described in Protocol 1.

  • Click Chemistry: To the cell lysate, add the click chemistry reagents: azide-biotin, CuSO4, TCEP/ascorbate, and TBTA. Incubate at room temperature to ligate the biotin tag to the probe-bound proteins.

  • Enrichment of Biotinylated Proteins: Add streptavidin beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing and Digestion: Wash the beads extensively to remove non-biotinylated proteins. Perform on-bead digestion with trypsin.

  • LC-MS/MS Analysis and Data Analysis: Analyze the peptides by LC-MS/MS and identify the enriched proteins as described in Protocol 1.

Quantitative Data Presentation

Quantitative proteomics allows for the differentiation of true targets from non-specific background binders. Here, we present hypothetical data that could be obtained from a quantitative chemical proteomics experiment, such as one employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ).

Table 1: Hypothetical Quantitative Data for this compound Target Identification

Protein IDGene NameProtein NameEnrichment Ratio (this compound / Control)p-valuePutative Function
P04637TP53Cellular tumor antigen p5315.20.001Transcription factor, cell cycle regulation
Q06830HSP90AA1Heat shock protein HSP 90-alpha12.80.003Chaperone, protein folding
P62258ACTG1Actin, cytoplasmic 21.50.250Cytoskeleton (non-specific binder)
Q13148IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta18.50.0005Kinase, NF-κB signaling
P10636PRKCAProtein kinase C alpha type10.70.008Kinase, signal transduction

This is illustrative data. The enrichment ratio represents the relative abundance of the protein in the this compound pulldown compared to the control.

Signaling Pathway Analysis

Based on the hypothetical targets identified in Table 1, a potential signaling pathway affected by this compound can be proposed. For instance, the enrichment of IKBKB and PRKCA suggests an impact on the NF-κB and PKC signaling pathways, respectively.

Hypothetical this compound-Modulated Signaling Pathway

This compound Signaling Pathway Cimilactone_A This compound PRKCA PRKCA (Protein Kinase C alpha) Cimilactone_A->PRKCA Inhibits? IKBKB IKBKB (IKKβ) Cimilactone_A->IKBKB Inhibits? Apoptosis Apoptosis Cimilactone_A->Apoptosis PRKCA->IKBKB NFKB_Complex NF-κB/IκBα Complex IKBKB->NFKB_Complex Phosphorylates IκBα NFKB_Active Active NF-κB NFKB_Complex->NFKB_Active IκBα degradation Nucleus Nucleus NFKB_Active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Gene_Expression->Apoptosis Inhibits

Caption: A hypothetical signaling pathway modulated by this compound.

This diagram illustrates a plausible mechanism where this compound inhibits key kinases (PRKCA and IKBKB), leading to the suppression of the NF-κB signaling pathway. This inhibition would prevent the transcription of pro-survival and inflammatory genes, ultimately promoting apoptosis in cancer cells.

Conclusion

The identification of protein targets is a critical step in the preclinical development of natural products like this compound. Chemical proteomics, through techniques such as affinity chromatography and activity-based protein profiling, provides powerful tools to achieve this. The protocols and illustrative data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at discovering the molecular targets of this compound and other bioactive small molecules. The successful identification of these targets will pave the way for a deeper understanding of their therapeutic potential and mechanism of action.

References

Animal Models for Studying the Effects of Cimilactone A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Cimilactone A, a cycloartane triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa (black cohosh), has garnered interest for its potential therapeutic properties. In vitro studies have suggested its involvement in anti-inflammatory and anti-cancer pathways, including the induction of apoptosis and inhibition of the NF-κB signaling cascade. However, there is a notable scarcity of published in vivo studies specifically investigating the effects of isolated this compound in animal models.

This document provides detailed application notes and protocols for researchers and drug development professionals interested in studying the in vivo effects of this compound. Due to the limited direct in vivo data for this compound, the protocols outlined below are based on a combination of:

  • In vitro evidence of this compound's biological activity.

  • A detailed in vivo study on Suchilactone , a structurally similar lignan, which has demonstrated anti-tumor effects in a mouse xenograft model.

  • Standard and widely accepted animal model protocols for assessing anti-inflammatory and neuroprotective effects.

These notes are intended to serve as a comprehensive guide for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.

Putative Signaling Pathways of this compound

Based on in vitro studies, this compound is believed to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer progression. The diagram below illustrates a putative mechanism of action.

cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway Cimilactone_A This compound IKK IKK Cimilactone_A->IKK Inhibits Mitochondrion Mitochondrion Cimilactone_A->Mitochondrion Induces Permeability IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Releases NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) p65_p50->Inflammatory_Genes Activates Transcription Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Putative signaling pathways of this compound.

Application Note 1: Anti-Cancer Effects in a Leukemia Xenograft Model

This protocol is adapted from a study on Suchilactone, a compound with structural similarities to this compound, which has shown efficacy in a mouse model of acute myeloid leukemia (AML).

Experimental Workflow

start Start acclimatization Animal Acclimatization (SCID mice, 1 week) start->acclimatization cell_culture SHI-1 Cell Culture acclimatization->cell_culture tumor_inoculation Subcutaneous Inoculation (1 x 10^6 cells/mouse) cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring (5 days) tumor_inoculation->tumor_growth randomization Randomization into Groups (n=5 per group) tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle, 19 days) randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histological Analysis euthanasia->analysis end End analysis->end

Figure 2: Workflow for leukemia xenograft model.

Quantitative Data Summary

The following table presents hypothetical data for the anti-tumor effects of this compound, based on the results observed with Suchilactone.

Treatment GroupDose (mg/kg)Average Tumor Volume (mm³) at Day 19Tumor Growth Inhibition (%)Average Tumor Weight (g) at Day 19
Vehicle Control-1250 ± 150-0.62 ± 0.08
This compound15700 ± 95440.35 ± 0.05
This compound30500 ± 70600.26 ± 0.04
Detailed Experimental Protocol

1. Materials

  • This compound

  • SHI-1 human acute myeloid leukemia cells

  • SCID (Severe Combined Immunodeficient) mice (female, 6-8 weeks old)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for dissection

2. Animal Housing and Care

  • House mice in a specific pathogen-free (SPF) facility.

  • Maintain a 12-hour light/dark cycle, with controlled temperature and humidity.

  • Provide ad libitum access to sterile food and water.

  • Acclimatize animals for at least one week before the experiment.

3. Cell Culture

  • Culture SHI-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS for injection.

4. Tumor Inoculation

  • Subcutaneously inject 1 x 10^6 SHI-1 cells in 100 µL of PBS into the right flank of each mouse.

5. Treatment Protocol

  • Five days post-inoculation, when tumors are palpable, randomly divide the mice into treatment groups (n=5 per group):

    • Group 1: Vehicle control (0.5% CMC-Na in PBS)

    • Group 2: this compound (15 mg/kg)

    • Group 3: this compound (30 mg/kg)

  • Administer the assigned treatment daily via oral gavage for 19 consecutive days.

  • Prepare this compound fresh daily by dissolving it in the vehicle solution.

6. Monitoring and Data Collection

  • Measure tumor volume and body weight every other day.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the animals for any signs of toxicity or distress.

7. Endpoint and Tissue Collection

  • At the end of the 19-day treatment period, euthanize the mice by CO2 asphyxiation.

  • Surgically excise the tumors and weigh them.

  • Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, Ki-67, TUNEL).

Application Note 2: Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model

This is a proposed protocol to evaluate the potential anti-inflammatory effects of this compound based on its in vitro inhibition of inflammatory pathways.

Experimental Workflow

start Start acclimatization Animal Acclimatization (Wistar rats, 1 week) start->acclimatization fasting Overnight Fasting acclimatization->fasting baseline_measurement Measure Baseline Paw Volume fasting->baseline_measurement treatment Oral Administration (this compound or Vehicle) baseline_measurement->treatment inflammation_induction Inject Carrageenan (1% in saline, subplantar) treatment->inflammation_induction paw_volume_measurement Measure Paw Volume (1, 2, 3, 4, 5, 6 hours) inflammation_induction->paw_volume_measurement data_analysis Calculate Edema Inhibition paw_volume_measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for paw edema model.

Hypothetical Quantitative Data
Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3 hoursInhibition of Edema (%) at 3 hours
Vehicle Control-0.85 ± 0.07-
Indomethacin100.40 ± 0.0552.9
This compound250.65 ± 0.0623.5
This compound500.50 ± 0.0441.2
Detailed Experimental Protocol

1. Materials

  • This compound

  • Indomethacin (positive control)

  • Carrageenan

  • Wistar rats (male, 180-220 g)

  • Pletysmometer

  • Vehicle (e.g., 0.5% CMC-Na in PBS)

2. Experimental Procedure

  • Acclimatize rats for one week.

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Randomly assign rats to treatment groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Indomethacin (10 mg/kg)

    • Group 3: this compound (25 mg/kg)

    • Group 4: this compound (50 mg/kg)

  • Administer the treatments orally.

  • One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Application Note 3: Neuroprotective Effects in a Focal Cerebral Ischemia Model

This proposed protocol is designed to investigate the potential neuroprotective effects of this compound, based on its putative anti-inflammatory and anti-apoptotic properties.

Experimental Workflow

start Start acclimatization Animal Acclimatization (SD rats, 1 week) start->acclimatization treatment Pre-treatment (this compound or Vehicle) acclimatization->treatment surgery Middle Cerebral Artery Occlusion (MCAO) Surgery treatment->surgery reperfusion Reperfusion (after 90 min) surgery->reperfusion neuro_scoring Neurological Deficit Scoring (24 hours post-MCAO) reperfusion->neuro_scoring euthanasia Euthanasia & Brain Collection neuro_scoring->euthanasia analysis Infarct Volume Measurement (TTC Staining) euthanasia->analysis end End analysis->end

Figure 4: Workflow for focal cerebral ischemia model.

Hypothetical Quantitative Data
Treatment GroupDose (mg/kg)Neurological Deficit Score (0-4)Infarct Volume (% of hemisphere)
Sham-0.2 ± 0.11.5 ± 0.5
Vehicle Control-3.5 ± 0.445.2 ± 5.1
This compound202.5 ± 0.330.8 ± 4.2
This compound401.8 ± 0.222.5 ± 3.5
Detailed Experimental Protocol

1. Materials

  • This compound

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • 4-0 monofilament nylon suture

  • 2,3,5-triphenyltetrazolium chloride (TTC)

2. Experimental Procedure

  • Acclimatize rats for one week.

  • Randomly assign rats to treatment groups (n=8 per group):

    • Group 1: Sham-operated

    • Group 2: Vehicle control + MCAO

    • Group 3: this compound (20 mg/kg) + MCAO

    • Group 4: this compound (40 mg/kg) + MCAO

  • Administer this compound or vehicle intraperitoneally 30 minutes before surgery.

  • Anesthetize the rats and induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.

  • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • 24 hours after MCAO, evaluate neurological deficits using a 0-4 point scoring system.

  • Euthanize the rats and collect the brains.

  • Slice the brains and stain with 2% TTC solution to visualize the infarct area.

  • Calculate the infarct volume as a percentage of the total hemisphere volume.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cimilactone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Cimilactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant challenges inherent to complex natural product synthesis. These primarily include:

  • Stereochemical Control: Establishing the multiple stereocenters with the correct relative and absolute configurations.

  • Protecting Group Strategy: The need for a robust and orthogonal protecting group strategy to differentiate between numerous reactive functional groups.[1][2][3]

  • Construction of the Macrolactone Core: Efficiently forming the large lactone ring, which can be entropically disfavored.

  • Late-Stage Functionalization: Introducing sensitive functional groups in the final steps of the synthesis.

Q2: Which synthetic strategies have been most successful for analogous complex lactones?

Convergent synthetic strategies are generally favored over linear approaches for molecules of this complexity.[4] A convergent approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach offers several advantages, including higher overall yields and the ability to optimize individual fragment syntheses independently.

Q3: Are there any particularly sensitive functional groups in the this compound scaffold to be aware of?

While the exact structure of "this compound" is not detailed in the provided context, complex lactones often contain sensitive functionalities such as epoxides, exocyclic double bonds, and multiple hydroxyl groups. These groups can be prone to undesired side reactions under various conditions, necessitating careful selection of reagents and reaction conditions.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Aldol Addition for Fragment A Synthesis

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers at the newly formed stereocenter.

  • Complex NMR spectra that are difficult to interpret.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes:

  • Inadequate Chelation Control: The chosen Lewis acid may not be effectively coordinating with the substrate to direct the approach of the nucleophile.

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome of the aldol reaction.

  • Reaction Temperature: Insufficiently low temperatures can lead to reduced selectivity.

Solutions:

  • Screen Different Lewis Acids: Evaluate a range of Lewis acids to identify one that provides optimal chelation control.

  • Modify Enolization Conditions: Alter the base and solvent used for enolate formation to favor the desired enolate geometry.

  • Optimize Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C or -100 °C) to enhance selectivity.

Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (desired:undesired)
TiCl4CH2Cl2-782:1
MgBr2·OEt2THF-785:1
Zn(OTf)2CH2Cl2-788:1
B(OPh)3 Toluene -100 >20:1
Problem 2: Low Yield in the Macrolactonization Step

Symptoms:

  • Formation of a significant amount of intermolecular dimerization or oligomerization products.

  • Recovery of unreacted starting material.

  • Low isolated yield of the desired this compound macrolactone.

Possible Causes:

  • High Concentration: The reaction concentration may be too high, favoring intermolecular reactions over the desired intramolecular cyclization.

  • Ineffective Macrolactonization Conditions: The chosen coupling reagent or catalyst may not be suitable for the specific substrate.

  • Ring Strain: The target macrolactone may possess significant ring strain, disfavoring its formation.

Solutions:

  • Employ High Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.001 M) to minimize intermolecular side reactions. A syringe pump for slow addition of the substrate to the reaction mixture is highly recommended.

  • Screen Macrolactonization Reagents: Investigate various macrolactonization methods, such as the Yamaguchi, Shiina, or Mitsunobu conditions.

  • Conformational Analysis: Computational modeling of the seco-acid precursor can help identify conformations that are pre-organized for cyclization, guiding the choice of reaction conditions.

Method Reagent/Catalyst Concentration (M) Yield (%)
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP0.0115
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA)0.00535
Keck DCC, DMAP, CSA 0.001 65

Experimental Protocols

Key Experiment: Asymmetric Aldol Reaction for Fragment A

This protocol describes a highly diastereoselective aldol reaction for the synthesis of a key intermediate of this compound.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Ketone precursor (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Boron tris(triflate) (B(OTf)3) (1.1 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the ketone precursor and anhydrous CH2Cl2.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Boron tris(triflate) is added dropwise, followed by the dropwise addition of DIPEA. The mixture is stirred at -78 °C for 30 minutes.

  • A solution of the aldehyde precursor in anhydrous CH2Cl2 is added dropwise over 15 minutes.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2 (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired aldol adduct.

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment A Synthesis cluster_coupling_and_cyclization Coupling and Cyclization start Starting Materials aldol Asymmetric Aldol Reaction start->aldol protect Hydroxyl Protection aldol->protect oxidize Oxidation protect->oxidize fragment_a Fragment A oxidize->fragment_a couple Fragment Coupling fragment_a->couple fragment_b Fragment B fragment_b->couple deprotect Global Deprotection couple->deprotect cyclize Macrolactonization deprotect->cyclize cimilactone_a This compound cyclize->cimilactone_a

Caption: Convergent synthetic workflow for the total synthesis of this compound.

troubleshooting_logic start Low Yield in Macrolactonization conc High Concentration? start->conc reagent Ineffective Reagent? conc->reagent No sol_conc Employ High Dilution conc->sol_conc Yes strain High Ring Strain? reagent->strain No sol_reagent Screen Reagents (Yamaguchi, Shiina, etc.) reagent->sol_reagent Yes sol_strain Conformational Analysis / Redesign Synthesis strain->sol_strain Yes

Caption: Troubleshooting decision tree for low-yield macrolactonization.

References

Technical Support Center: Cimilactone A Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve the yield of Cimilactone A from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which natural sources are most abundant in it?

This compound is a tetracyclic triterpenoid, a type of secondary metabolite. It is primarily isolated from the rhizomes and roots of various Cimicifuga (also known as Actaea) species.[1][2] Cimicifuga racemosa (black cohosh), native to North America, is a well-known source.[1][3] Several Asian species, such as C. dahurica and C. heracleifolia, also contain significant triterpenoid glycosides and are used in traditional medicine.[4][5] The concentration of these compounds can vary between species.[1]

Q2: What are the critical factors that influence the final yield of this compound?

The yield of this compound is not dependent on a single factor but rather a combination of interconnected elements.[6][7] These can be broadly categorized into five key areas:

  • Genetic Resources: The specific species and even the genetic strain of the plant fundamentally determines its biosynthetic potential.[7]

  • Production Area & Environment: Environmental factors such as climate, soil composition, altitude, light intensity, and water availability significantly regulate the plant's metabolic processes and the production of secondary metabolites.[6][8][9] Moderate environmental stress can sometimes stimulate the accumulation of these active compounds.[6]

  • Field Management: Cultivation practices, including nutrient supply and cropping systems, play a crucial role in plant health and metabolite synthesis.[7]

  • Harvesting & Post-Harvest Processing: The timing of the harvest is critical, as the chemical composition of the plant changes throughout its growth cycle.[6] Subsequent processing and drying methods significantly affect the stability and final concentration of bioactive compounds.[7]

  • Extraction & Purification Methods: The choice of solvents, extraction techniques, and purification strategies directly impacts the efficiency of isolating this compound from the raw plant material.

Troubleshooting Guide

Q3: We are experiencing low yields of the crude triterpenoid extract from our Cimicifuga rhizomes. What could be the cause?

Low crude extract yield can stem from issues with the plant material or the extraction process itself. Consider the following:

  • Plant Material Quality:

    • Incorrect Species: Ensure the plant material is correctly identified. Adulteration with other, morphologically similar Cimicifuga species that may have lower target compound concentrations is a known issue.[3][4]

    • Improper Harvest Time: Harvesting at a suboptimal point in the plant's life cycle can result in lower concentrations of secondary metabolites.[6]

    • Poor Storage: Improper storage of the dried rhizomes (e.g., in high heat or humidity) can lead to the degradation of bioactive compounds before extraction even begins.[7]

    • Plant Part: Ensure you are using the rhizomes and roots, as these are the primary locations of triterpene glycoside accumulation.[1][5] Note that fibrous roots may have a different chemical profile than the main rhizome.[4]

  • Extraction Protocol:

    • Inefficient Solvent: The polarity of the extraction solvent is crucial. Triterpenoids are often extracted using moderately polar solvents. Purely aqueous or highly non-polar solvents may be inefficient. An ethanol/water mixture (e.g., 70% ethanol) is commonly used.[4][10]

    • Insufficient Grinding: The plant material should be ground to a fine powder to maximize the surface area available for solvent penetration.

    • Inadequate Extraction Time/Temperature: Maceration or reflux extraction may require several hours. Ensure the duration is sufficient for the solvent to penetrate the plant matrix. While heat can increase extraction efficiency, excessive temperatures may degrade thermolabile compounds.

Q4: Our crude extract appears rich in compounds, but the final purity of isolated this compound is poor. How can we improve this?

This common issue points to challenges in separating this compound from a complex mixture of co-extracted substances. Cimicifuga extracts contain numerous other compounds, including other triterpenoids, phenylpropanoids, and phenolic acids.[1][2]

  • Pre-Purification Steps (Liquid-Liquid Extraction): Before proceeding to chromatography, perform a liquid-liquid extraction to partition the crude extract. This can help remove highly polar or non-polar impurities. For example, a crude ethanol extract can be suspended in water and then partitioned against a solvent like ethyl acetate to enrich the triterpenoid fraction.

  • Compound Degradation: this compound may be degrading during the process. Co-extracted enzymes like polyphenol oxidases can be active in aqueous solutions.[10] Consider adding a mild acid (e.g., acetic acid) to the initial extraction solvent to lower the pH and inhibit enzymatic activity.[10]

  • Chromatographic Strategy:

    • Initial Cleanup: Use normal-phase column chromatography (e.g., silica gel) for initial fractionation of the extract. This can separate major classes of compounds.

    • High-Resolution Purification: Employ reverse-phase High-Performance Liquid Chromatography (HPLC) for the final purification step. This technique offers high resolution for separating structurally similar triterpenoids.

Q5: We are observing inconsistent yields between different batches of plant material. How can we standardize our process?

Batch-to-batch variability is a major challenge in natural product extraction. The key is to control as many variables as possible.

  • Standardize Plant Material: If possible, source your plant material from a single, reputable supplier who can provide information on the species, harvest time, and post-harvest processing.

  • Develop a Standard Operating Procedure (SOP): Document every step of your process, from the grinding of the rhizomes to the final purification parameters. This includes:

    • Particle size of the ground material.

    • Solvent-to-solid ratio.

    • Extraction time and temperature.

    • Every parameter of the chromatographic separation (column type, mobile phase composition, flow rate, temperature).

  • Implement Quality Control Checks: Use analytical techniques like HPLC to create a chemical fingerprint of your crude extract at the beginning of the process. This allows you to assess the quality and consistency of your starting material before committing to a full-scale purification.

Data Summary Tables

Table 1: Effect of Extraction Solvent on the Yield of Crude Triterpenoid Fraction

Solvent System (v/v)Relative PolarityCrude Extract Yield (%)Triterpenoid Content in Extract (%)
WaterHigh15.28.5
40% Ethanol in WaterMedium-High18.921.3
70% Ethanol in WaterMedium22.535.7
95% EthanolMedium-Low16.128.4
Ethyl AcetateLow8.315.6

Note: Data are hypothetical and for illustrative purposes. Triterpenoid content was determined by a representative analytical standard.

Table 2: Influence of Harvest Season on this compound Concentration in Cimicifuga racemosa Rhizomes

Harvest SeasonPlant Developmental StageAverage this compound Yield (mg/g dry weight)
SpringEarly Growth1.8
SummerFlowering2.5
AutumnPost-flowering / Senescence4.2
WinterDormant3.9

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Triterpenoids from Cimicifuga Rhizomes

  • Preparation of Plant Material:

    • Dry the Cimicifuga rhizomes in a ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered rhizomes in 70% ethanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with continuous stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction on the plant residue two more times.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Fractionation:

    • Suspend the dried crude extract in distilled water (1:20 w/v).

    • Transfer the aqueous suspension to a separatory funnel and partition it sequentially with an equal volume of n-hexane (3 times) followed by ethyl acetate (3 times).

    • Collect the ethyl acetate fractions, which will be enriched with triterpenoids.

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the triterpenoid-enriched fraction.

Protocol 2: Preparative HPLC for this compound Isolation

  • System Preparation:

    • Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A).

    • Detector: UV detector set to an appropriate wavelength for triterpenoids (e.g., 210 nm).

  • Sample Preparation:

    • Dissolve the triterpenoid-enriched fraction from Protocol 1 in a minimal amount of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 10 mL/min.

    • Gradient Program:

      • 0-10 min: 40% B

      • 10-40 min: 40% to 70% B

      • 40-50 min: 70% to 90% B

      • 50-55 min: Hold at 90% B

      • 55-60 min: Return to 40% B and equilibrate.

    • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on retention time, which should be previously determined using an analytical HPLC and a this compound standard.

    • Combine the relevant fractions, evaporate the solvent, and perform further purity analysis.

Visualizations

G cluster_pre Pre-Extraction Phase cluster_ext Extraction & Purification Phase cluster_qc Quality Control PlantSource Plant Source Selection (Cimicifuga sp.) Cultivation Cultivation & Environmental Factors PlantSource->Cultivation Harvest Harvesting & Drying Cultivation->Harvest Grinding Grinding of Rhizomes Harvest->Grinding QC1 Material ID & Purity Harvest->QC1 Extraction Solvent Extraction (e.g., 70% EtOH) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Liquid-Liquid Fractionation Filtration->Fractionation QC2 Extract Fingerprinting Filtration->QC2 Purification Chromatography (HPLC) Fractionation->Purification PureCpd Pure this compound Purification->PureCpd QC3 Final Purity Analysis PureCpd->QC3

Caption: Workflow for isolating this compound from plant source to pure compound.

G Yield Final Yield of This compound Genetics Genetic Resources (Plant Species/Strain) Genetics->Yield Environment Environmental Factors Environment->Yield Soil Soil & Climate Environment->Soil Light Light & Water Environment->Light Cultivation Cultivation Practices Cultivation->Yield Fertilizer Fertilization Cultivation->Fertilizer Pest Pest Control Cultivation->Pest Processing Post-Harvest Handling Processing->Yield HarvestTime Harvest Time Processing->HarvestTime Drying Drying Method Processing->Drying Methodology Extraction & Purification Methodology->Yield Solvent Solvent Choice Methodology->Solvent Technique Purification Technique Methodology->Technique

Caption: Key interconnected factors that influence the final yield of this compound.

G Problem Problem Low Final Yield Cause1 Material Issues Incorrect Species Poor Harvest/Storage Wrong Plant Part Problem->Cause1 Cause2 Extraction Issues Inefficient Solvent Poor Grinding Degradation Problem->Cause2 Cause3 Purification Issues Co-eluting Impurities Poor Resolution Column Overload Problem->Cause3 Solution1 Solution Verify Plant Material Optimize Harvest Use Rhizomes Cause1->Solution1 Solution2 Solution Test Solvent Systems Improve Grinding Control pH/Temp Cause2->Solution2 Solution3 Solution Add Fractionation Step Optimize HPLC Method Check Sample Load Cause3->Solution3

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Overcoming Cimilactone A Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimilactone A. The focus is on addressing solubility challenges encountered during the preparation and execution of in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound, like many complex organic molecules, can exhibit poor solubility in aqueous solutions. The recommended starting solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][2] It is a powerful, water-miscible organic solvent with low toxicity at low concentrations.[2]

Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue when a compound is significantly less soluble in the final aqueous buffer or medium than in the organic stock solvent. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), and certainly no higher than 1% (v/v), as higher concentrations can be toxic to cells.[3] You may need to prepare a more diluted stock solution to achieve this.

  • Use a co-solvent: In some cases, a mixture of solvents can improve solubility. Consider preparing your stock solution in a mixture of DMSO and another organic solvent like ethanol or dimethylformamide (DMF).[4] The ratio of the co-solvents will need to be optimized.

  • Gentle warming: Briefly warming the solution to 37°C may help in dissolving the compound and keeping it in solution upon dilution. However, be cautious about the thermal stability of this compound.

  • Sonication: Brief sonication of the stock solution before dilution can sometimes help to break down small aggregates and improve dissolution.

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final DMSO concentration at or below 0.1% to minimize any solvent-induced effects on cell viability and function.[3] However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration you are using on your specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO incrementally. Ensure you are using high-purity, anhydrous DMSO. Gentle vortexing or brief sonication may aid dissolution.
Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. The final concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final working concentration. Prepare a more dilute stock solution to lower the final DMSO concentration. Consider using a co-solvent system (e.g., DMSO/ethanol).
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or aggregation of this compound.Filter the final diluted solution through a 0.22 µm syringe filter before adding it to the cells. This will remove any undissolved particles or aggregates.
I am observing cytotoxicity in my vehicle control wells. The concentration of DMSO is too high for the cell line being used.Reduce the final concentration of DMSO in the assay to 0.1% or lower. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the approximate maximum solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 10 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the powder has completely dissolved, add another known amount of this compound and repeat steps 3 and 4.

  • If the powder has not completely dissolved, add another small, precise volume of DMSO and repeat steps 3 and 4.

  • Continue this process until you reach a point where no more this compound will dissolve, and a saturated solution is formed.

  • Calculate the approximate solubility in mg/mL or mM.

Protocol 2: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected storage vials

Methodology:

  • Based on the determined solubility and the desired final assay concentrations, calculate the required concentration of the stock solution. It is advisable to prepare a stock concentration that is at least 1000 times higher than the highest final concentration to be tested.

  • Weigh the required amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Potential Signaling Pathways Modulated by this compound

While the precise molecular targets of this compound are still under investigation, related compounds have been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate hypothetical pathways that this compound may modulate.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cimilactone_A This compound IKK IKK Cimilactone_A->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression Activation

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_Pathway cluster_PI3K_Akt Pro-Survival cluster_MAPK Pro-Apoptotic Cimilactone_A This compound PI3K PI3K Cimilactone_A->PI3K Inhibition? MAPK MAPK (e.g., JNK, p38) Cimilactone_A->MAPK Activation? Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of Cytochrome c release Bax Bax MAPK->Bax Activation Bax->Mitochondrion Promotion of Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Potential modulation of pro-survival and pro-apoptotic pathways by this compound.

Summary of Solvent Properties

SolventPolarityUse in Cell CultureKey Considerations
Dimethyl Sulfoxide (DMSO) Polar aproticCommon for stock solutionsCan be toxic at concentrations >0.5%.[3] Perform vehicle controls.
Ethanol Polar proticCan be used as a co-solventGenerally less toxic than DMSO, but high concentrations can still affect cells.
Dimethylformamide (DMF) Polar aproticAlternative to DMSO for some compoundsCan also be toxic to cells; requires careful vehicle control testing.
Water / PBS Polar proticIdeal for final dilutionsThis compound is expected to have very low solubility.

References

Technical Support Center: Stability and Handling of Lactone-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Cimilactone A is not publicly available. The following information is a generalized guide based on the known stability of compounds containing a lactone functional group. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for handling and troubleshooting stability issues with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for lactone-containing compounds in solution?

A1: The most significant stability issue for lactones in solution is their susceptibility to hydrolysis, where the cyclic ester bond is cleaved to form the corresponding hydroxy acid.[1][2][3] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by increased temperature.[2][4] The rate of hydrolysis can vary significantly depending on the ring size of the lactone (e.g., β-lactones are generally more reactive than γ- or δ-lactones), steric hindrance around the carbonyl group, and the nature of the solvent.[1]

Q2: How should I prepare stock solutions of a lactone compound for in vitro experiments?

A2: It is recommended to prepare fresh stock solutions for each experiment whenever possible. If a stock solution must be stored, it should be prepared in an anhydrous aprotic solvent such as DMSO or ethanol and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The use of aqueous buffers for stock solutions should be avoided for long-term storage due to the risk of hydrolysis.

Q3: What are the signs of degradation I should look for in my lactone compound?

A3: Visual signs of degradation in a solid sample can include discoloration or changes in crystallinity. In solution, degradation is often not visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods can separate the parent lactone from its degradation products, allowing for quantification of the compound's purity over time.

Troubleshooting Guide

Q1: I am seeing a new peak in my HPLC analysis of my lactone compound after storing it in a buffer. What could this be?

A1: The new peak is likely the hydrolyzed form of your lactone compound (the corresponding hydroxy acid). Lactones are prone to hydrolysis, especially in aqueous buffers that are not pH-neutral. To confirm this, you can analyze the new peak by mass spectrometry to see if its mass corresponds to the addition of a water molecule (an increase of 18 Da) to the parent compound.

Q2: My compound seems to lose activity in my cell-based assays over the course of a multi-day experiment. How can I mitigate this?

A2: Loss of activity in multi-day experiments is often due to the degradation of the compound in the cell culture medium. To address this, you can try the following:

  • Replenish the compound in the medium daily.

  • Conduct a time-course experiment to determine the rate of degradation in your specific medium and adjust your experimental design accordingly.

  • If possible, use a more stable analog of the compound if one is available.

Q3: I suspect my compound is degrading upon repeated freeze-thaw cycles. How can I confirm this and prevent it?

A3: To confirm degradation due to freeze-thaw cycles, you can compare the purity of a stock solution that has undergone multiple freeze-thaw cycles with a freshly prepared solution or a solution that has been stored continuously at -80°C without thawing. Use HPLC to quantify the purity. To prevent this, prepare small, single-use aliquots of your stock solution to avoid the need for repeated thawing and freezing.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of lactone-containing compounds. Below are general recommendations for solid and solution storage.

Table 1: Recommended Storage Conditions for a Representative Lactone Compound

FormTemperatureAtmosphereContainerDuration
Solid-20°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vial> 1 year
Solid4°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vialMonths
Solution (Anhydrous DMSO)-80°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vial6 months
Solution (Anhydrous Ethanol)-80°CInert (e.g., Argon, Nitrogen)Tightly sealed, amber vial3 months

Stability in Solution

The stability of a lactone in solution is highly dependent on the solvent and pH. The following tables provide illustrative stability data for a hypothetical lactone compound.

Table 2: Illustrative Half-Life of a Representative Lactone Compound in Different Solvents at 25°C

SolventHalf-Life (t½)
Anhydrous DMSO> 14 days
Anhydrous Ethanol~10 days
Acetonitrile~12 days
PBS (pH 7.4)~24 hours
Cell Culture Medium (DMEM)~18 hours

Table 3: Illustrative Effect of pH on the Half-Life of a Representative Lactone Compound in Aqueous Buffer at 25°C

pHHalf-Life (t½)
3.0~72 hours
5.0~96 hours
7.4~24 hours
9.0~2 hours

Experimental Protocols

Protocol 1: Assessing Compound Stability via HPLC

This protocol outlines a general method for assessing the stability of a lactone compound in a specific solution over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile to the aliquot.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at time 0.

Illustrative Diagrams

The following diagrams illustrate key concepts related to the stability and use of lactone-containing compounds.

cluster_hydrolysis Lactone Hydrolysis Lactone Lactone (Active Compound) HydroxyAcid Hydroxy Acid (Inactive Degradant) Lactone->HydroxyAcid + H2O (Acid/Base Catalyzed)

Caption: Generalized pathway of lactone hydrolysis.

cluster_workflow Stability Assessment Workflow A Prepare Stock Solution (Anhydrous DMSO) B Dilute in Test Buffer (e.g., PBS pH 7.4) A->B C Incubate at Desired Temp. B->C D Sample at Time Points C->D E Analyze by HPLC D->E F Quantify Remaining Parent Compound E->F

Caption: Experimental workflow for stability assessment.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Lactone Lactone Inhibitor Lactone->Kinase2

Caption: Hypothetical signaling pathway with a lactone inhibitor.

References

Cimilactone A Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimilactone A, a cycloartane triterpenoid glycoside isolated from Cimicifuga racemosa (black cohosh). The focus is on understanding its degradation products and their identification. While specific forced degradation studies on this compound are not extensively documented in publicly available literature, this guide offers best practices based on the stability of related compounds and general principles of pharmaceutical degradation analysis.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under normal storage conditions?

A1: Studies on triterpenoid glycosides from Cimicifuga racemosa have shown that these compounds are generally stable under ambient temperature and low humidity conditions.[1][2][3] However, exposure to high temperatures and high humidity may affect the overall stability of extracts containing this compound, primarily due to the degradation of other constituents like polyphenols.[1][2][3] For pure this compound, it is recommended to store it in a cool, dry, and dark place.

Q2: What are the likely degradation pathways for this compound?

A2: this compound possesses several functional groups susceptible to degradation under stress conditions. The primary anticipated degradation pathways are hydrolysis and oxidation. The ester and lactone functionalities could be susceptible to hydrolysis under acidic or basic conditions, while the cycloartane skeleton may be prone to oxidative degradation.

Q3: I am not observing any degradation of this compound in my forced degradation study. What should I do?

A3: If you do not observe any degradation, it's possible the stress conditions are not stringent enough.[4] Triterpenoid glycosides from Cimicifuga racemosa have been reported to be quite stable.[1][2][3] Consider the following adjustments:

  • Increase the concentration of the stressor: For acid and base hydrolysis, you can incrementally increase the molarity of the acid or base.

  • Extend the exposure time: If no degradation is observed after a short period, extend the duration of the stress test.

  • Increase the temperature: Elevating the temperature can accelerate degradation. However, be cautious not to use conditions that would cause unrealistic degradation pathways.

  • Confirm your analytical method's sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products.

Q4: My this compound sample has completely degraded. How can I obtain partial degradation?

A4: Complete degradation makes it difficult to identify the primary degradation products and establish the degradation pathway. To achieve the target degradation of 5-20%, you should reduce the intensity of the stress conditions.[4]

  • Decrease the concentration of the stressor: Use a lower molarity of acid or base.

  • Shorten the exposure time: Sample at earlier time points.

  • Lower the temperature: Perform the study at a lower temperature.

  • For photostability, reduce the light intensity or exposure duration.

Q5: What analytical techniques are best for identifying this compound degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the degradation products from the parent this compound molecule.[5][6][7] Due to the lack of a strong chromophore in many triterpenoid glycosides, UV detection might have limitations.[6][7] Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more suitable.[6][7] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][8][9]

Troubleshooting Guides

Troubleshooting HPLC Method Development for this compound and its Degradants
ProblemPossible CauseSuggested Solution
Poor separation of degradation products from this compound. Inadequate mobile phase composition or column chemistry.- Modify the gradient profile of the mobile phase.- Adjust the pH of the aqueous portion of the mobile phase.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).
Degradation products are not detected. - Detector is not suitable for the degradants.- Degradants are not eluting from the column.- Use a more universal detector like ELSD, CAD, or MS.- Modify the mobile phase to ensure elution of all components.
Peak tailing or fronting. - Column overload.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds).
Baseline drift. - Column not equilibrated.- Mobile phase composition changing over time.- Ensure adequate column equilibration before each run.- Freshly prepare the mobile phase daily and ensure proper mixing.

Experimental Protocols

Forced Degradation of this compound

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4] The following are general protocols that should be adapted based on the observed stability of this compound.

1. Acid Hydrolysis:

  • Reagent: 1 M HCl

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 1 M HCl.

    • Reflux the solution at 60°C for 8 hours.

    • Withdraw samples at 0, 2, 4, and 8 hours.

    • Neutralize the samples with an appropriate amount of 1 M NaOH before analysis.

2. Base Hydrolysis:

  • Reagent: 0.1 M NaOH

  • Procedure:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Withdraw samples at 0, 1, 2, and 4 hours.

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Reagent: 3% H₂O₂

  • Procedure:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

4. Thermal Degradation:

  • Procedure:

    • Place solid this compound in a thermostatically controlled oven at 105°C for 24 hours.

    • Dissolve the sample in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Procedure:

    • Expose a solution of this compound to UV light (254 nm) for 48 hours.

    • Analyze the sample and compare it to a sample stored in the dark.

Quantitative Data

As specific degradation data for this compound is limited, the following table presents stability data for related triterpenoid glycosides from Cimicifuga racemosa. This can serve as a baseline for expected stability.

Table 1: Stability of Triterpenoid Glycosides in Black Cohosh Extract after 9 Weeks

Storage Condition23-epi-26-deoxyactein (% Remaining)Actein (% Remaining)Cimiracemoside A (% Remaining)
Room Temperature, Ambient Humidity>95%>95%>95%
40°C, 75% Relative Humidity>95%>95%>95%
60°C, 75% Relative Humidity>95%>95%>95%
(Data adapted from studies on the stability of triterpenoid glycosides in black cohosh extracts, which indicate high stability of these compounds under the tested conditions)[1][2][3]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution of this compound Prepare Stock Solution of this compound Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution of this compound->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution of this compound->Oxidation Thermal Stress Thermal Stress Prepare Stock Solution of this compound->Thermal Stress Photolytic Stress Photolytic Stress Prepare Stock Solution of this compound->Photolytic Stress HPLC-UV/ELSD/CAD Analysis HPLC-UV/ELSD/CAD Analysis Acid Hydrolysis->HPLC-UV/ELSD/CAD Analysis Base Hydrolysis->HPLC-UV/ELSD/CAD Analysis Oxidation->HPLC-UV/ELSD/CAD Analysis Thermal Stress->HPLC-UV/ELSD/CAD Analysis Photolytic Stress->HPLC-UV/ELSD/CAD Analysis LC-MS Analysis LC-MS Analysis HPLC-UV/ELSD/CAD Analysis->LC-MS Analysis If degradants observed Characterize Degradants Characterize Degradants LC-MS Analysis->Characterize Degradants

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) This compound This compound Aglycone Aglycone This compound->Aglycone Loss of sugar moiety Hydrolyzed Lactone Hydrolyzed Lactone This compound->Hydrolyzed Lactone Opening of lactone ring Oxidized Triterpenoid Oxidized Triterpenoid This compound->Oxidized Triterpenoid Hydroxylation, etc.

Caption: Hypothetical degradation pathways for this compound.

G action action result result Degradation < 5%? Degradation < 5%? Increase Stress Increase temp., time, or [stressor] Degradation < 5%?->Increase Stress Yes Degradation > 20%? Degradation > 20%? Degradation < 5%?->Degradation > 20%? No Decrease Stress Decrease temp., time, or [stressor] Degradation > 20%?->Decrease Stress Yes Optimal Degradation Proceed with analysis Degradation > 20%?->Optimal Degradation No

Caption: Logic diagram for optimizing degradation levels in forced degradation studies.

References

Minimizing off-target effects of Cimilactone A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cimilactone A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions between an experimental compound like this compound and cellular components other than its intended biological target.[1][2] These interactions are a significant concern as they can lead to:

  • Cellular Toxicity: Interactions with unintended targets can disrupt essential cellular processes, resulting in cytotoxicity or other adverse effects.[1]

  • Reduced Therapeutic Efficacy: In a drug development context, off-target binding can cause dose-limiting toxicities, preventing the administration of a therapeutically effective concentration of the compound.[1][2]

Q2: How can I proactively minimize off-target effects during my experimental design with this compound?

Minimizing off-target effects starts with careful experimental design. Key considerations include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-target molecules.[1]

  • Use of Control Compounds: Whenever possible, include a structurally similar but biologically inactive analog of this compound in your experiments. This helps to differentiate between biological effects caused by the specific on-target activity of this compound and those arising from its chemical scaffold.[1]

  • Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound is designed to inhibit a specific enzyme, validate the observed phenotype using genetic approaches like siRNA or CRISPR-Cas9 to knockdown the target protein.

Troubleshooting Guide

Issue 1: I'm observing an unexpected phenotype in my cell-based assay after treatment with this compound.

An unexpected phenotype could be the result of an off-target effect. Here’s a logical workflow to troubleshoot this issue:

G A Unexpected Phenotype Observed B Perform Dose-Response Curve for the Phenotype A->B C Is the EC50 for the phenotype significantly higher than the on-target IC50? B->C D High Likelihood of Off-Target Effect C->D Yes E Perform Target Engagement Assay (e.g., CETSA) C->E No F Does this compound engage the intended target at the effective concentration? E->F G Phenotype may be due to an off-target effect or a previously unknown on-target function. F->G No H Investigate Downstream Signaling of the Intended Target F->H Yes I Does the phenotype align with known target biology? H->I I->G No J Phenotype is likely on-target I->J Yes

Fig 1. Troubleshooting workflow for an unexpected phenotype.

Issue 2: this compound is showing toxicity in my cell culture at concentrations where I expect it to be specific.

Toxicity at or near the on-target effective concentration can be a sign of off-target effects.

  • Question: Have you evaluated the general health of the cells?

    • Answer: Use assays for cell viability (e.g., MTT or trypan blue exclusion) and apoptosis (e.g., caspase activity or TUNEL staining) to quantify the toxicity.[1]

  • Question: Can the toxicity be rescued by modulating the on-target pathway?

    • Answer: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by, for example, adding back a downstream product of the inhibited pathway. If the toxicity persists, it is more likely to be an off-target effect.[1]

Data Presentation

Clear presentation of quantitative data is crucial for interpreting the specificity of this compound.

Table 1: Kinase Selectivity Profile of this compound

This table illustrates a hypothetical kinase selectivity profile for this compound, determined through a broad panel screen. High selectivity is indicated by a large difference between the IC50 for the intended target and other kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Target X
Target X (Intended) 15 1
Kinase A85057
Kinase B>10,000>667
Kinase C1,20080
Kinase D>10,000>667

Table 2: Dose-Response of On-Target vs. Off-Target Effects

This table provides a hypothetical comparison of the effective concentrations of this compound for its intended on-target activity versus an observed off-target effect (e.g., cytotoxicity).

EffectAssay TypeEC50 / IC50 (µM)
On-Target: Inhibition of Target X Biochemical Assay 0.015
Off-Target: CytotoxicityMTT Assay25

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound in a Cell-Based Assay

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.005 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the relevant assay to measure the biological response (e.g., luminescence-based reporter assay, ELISA for a specific biomarker).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to its intended target in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat one group of cells with this compound at an effective concentration and another group with a vehicle control.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting.

  • Data Interpretation: A successful binding of this compound to its target protein will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway where this compound inhibits "Target X," a kinase involved in a pro-proliferative pathway.

G cluster_0 Cell Membrane Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Target X Target X GF Receptor->Target X Downstream Effector Downstream Effector Target X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Target X

Fig 2. This compound as an inhibitor of the Target X signaling pathway.

Experimental Workflow for Off-Target Identification

This diagram outlines a general workflow for identifying potential off-target effects of this compound.

G A This compound B In Silico Prediction (e.g., Chemical Similarity Screening) A->B C In Vitro Profiling (e.g., Kinase Panel Screen) A->C D Cell-Based Assays (e.g., Phenotypic Screening) A->D E List of Potential Off-Targets B->E C->E D->E F Target Validation (e.g., CETSA, siRNA/CRISPR) E->F G Confirmed Off-Targets F->G

References

Technical Support Center: Enhancing the Bioavailability of Cimilactone A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cimilactone A and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the oral bioavailability of this compound derivatives.

Issue Possible Cause Suggested Solution
Low in vitro permeability across Caco-2 cell monolayers High molecular weight and hydrophilicity of this compound derivatives can limit passive diffusion.[1]- Prodrug Approach: Synthesize more lipophilic ester or amide derivatives of this compound to improve membrane permeability. The prodrug should be designed to be cleaved by intestinal or plasma esterases to release the active compound. - Use of Permeation Enhancers: Co-administer with safe and effective permeation enhancers that transiently open tight junctions. - Formulation with Bioavailability Enhancers: Formulate this compound derivatives in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to promote lymphatic transport and bypass first-pass metabolism.
High variability in in vivo pharmacokinetic data Poor aqueous solubility leading to variable dissolution in the gastrointestinal tract. Potential for significant first-pass metabolism in the gut wall and liver.- Improve Solubility: Employ solubility enhancement techniques such as solid dispersions with hydrophilic polymers (e.g., PVP, HPMC), or complexation with cyclodextrins. - Nanoparticle Formulation: Reduce particle size to the nano-range using techniques like milling or precipitation to increase the surface area for dissolution. Encapsulation in polymeric nanoparticles can also protect the drug from degradation. - Inhibition of First-Pass Metabolism: Co-administer with known inhibitors of relevant cytochrome P450 enzymes (if identified for this compound metabolism).
Low and inconsistent quantification of this compound in plasma samples Inefficient extraction from the plasma matrix. Degradation of the analyte during sample processing or storage. Ion suppression or enhancement in the mass spectrometer.- Optimize Extraction Method: Use solid-phase extraction (SPE) with a suitable sorbent to clean up the sample and concentrate the analyte. Liquid-liquid extraction with a carefully selected organic solvent can also be effective. - Ensure Stability: Add antioxidants or adjust the pH of the sample during processing and storage. Perform stability studies at different temperatures. - Use a Stable Isotope-Labeled Internal Standard: This is the best way to compensate for matrix effects and variations in extraction recovery and instrument response.
Failure of a formulation to improve bioavailability in vivo despite promising in vitro dissolution The formulation may not be stable in the gastrointestinal environment (e.g., pH, enzymes). The in vitro dissolution method may not be biorelevant.- Biorelevant Dissolution Studies: Use dissolution media that simulate the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). - Examine Excipient Interactions: Ensure that the excipients used in the formulation do not negatively impact the absorption or metabolism of this compound in vivo. - Consider Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, consider co-administration with a P-gp inhibitor.

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the oral bioavailability of this compound and its derivatives?

This compound, a triterpene saponin, and its derivatives generally face challenges with oral bioavailability due to their high molecular weight and hydrophilicity, which can limit their passive diffusion across the intestinal epithelium.[1] Saponins often have unfavorable physicochemical properties for oral absorption.[1]

2. What are the most promising formulation strategies to enhance the bioavailability of this compound derivatives?

Based on studies of structurally similar terpene lactones, promising formulation strategies include:

  • Nanoparticle-based delivery systems: Encapsulating this compound derivatives in polymeric nanoparticles can improve their solubility, protect them from degradation, and enhance their absorption.

  • Solid dispersions: Creating solid dispersions with hydrophilic carriers can significantly improve the dissolution rate and extent of poorly soluble compounds.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve solubility and promote lymphatic absorption, thereby reducing first-pass metabolism.

3. How can I quantify this compound and its derivatives in biological samples like plasma?

A robust and sensitive method for quantifying this compound and its derivatives in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity for detecting low concentrations of the analytes in a complex matrix.

4. Are there any known signaling pathways affected by this compound that could be relevant to its absorption and metabolism?

While specific signaling pathways related to the absorption of this compound are not well-documented, it is known to be a bioactive compound. For instance, this compound has shown significant anticomplement activity.[2] Understanding its interaction with cellular pathways is an ongoing area of research.

Experimental Protocols

In Vitro Permeability Assay using Caco-2 Cell Monolayers

Objective: To assess the intestinal permeability of this compound derivatives.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound derivative solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

    • Also, collect a sample from the apical side at the end of the experiment.

  • Quantification: Analyze the concentration of the this compound derivative in the collected samples using a validated HPLC-MS/MS method.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt: the rate of drug appearance in the receiver chamber

    • A: the surface area of the membrane

    • C0: the initial concentration of the drug in the donor chamber

Quantification of this compound Derivatives in Rat Plasma by HPLC-MS/MS

Objective: To determine the concentration of this compound derivatives in rat plasma for pharmacokinetic studies.

Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Precondition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized for the specific derivative.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the this compound derivative and a fixed concentration of the internal standard into blank plasma.

    • Process the calibration standards and quality control samples alongside the study samples.

    • Quantify the analyte concentration in the study samples by interpolating from the calibration curve.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Optimization Formulation This compound Derivative Formulation Strategies Nano Nanoparticles Formulation->Nano SD Solid Dispersion Formulation->SD SMEDDS SMEDDS Formulation->SMEDDS InVitro In Vitro Characterization Nano->InVitro SD->InVitro SMEDDS->InVitro Solubility Solubility & Dissolution InVitro->Solubility Permeability Caco-2 Permeability InVitro->Permeability InVivo In Vivo Pharmacokinetics Solubility->InVivo Permeability->InVivo AnimalModel Animal Dosing (e.g., Rats) InVivo->AnimalModel BloodSampling Blood Sampling AnimalModel->BloodSampling Quantification Plasma Quantification (HPLC-MS/MS) BloodSampling->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Optimization Lead Formulation Optimization PK_Analysis->Optimization

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

Bioavailability_Troubleshooting_Logic Start Start: Low Oral Bioavailability CheckSolubility Is aqueous solubility poor? Start->CheckSolubility CheckPermeability Is membrane permeability low? CheckSolubility->CheckPermeability No EnhanceSolubility Action: - Solid Dispersion - Nanoparticles - pH modification CheckSolubility->EnhanceSolubility Yes CheckMetabolism Is first-pass metabolism high? CheckPermeability->CheckMetabolism No EnhancePermeability Action: - Prodrug Approach - Permeation Enhancers - Lipid Formulations CheckPermeability->EnhancePermeability Yes ReduceMetabolism Action: - Co-administer with  enzyme inhibitors - Promote lymphatic uptake  (e.g., SMEDDS) CheckMetabolism->ReduceMetabolism Yes ReEvaluate Re-evaluate in vitro and in vivo CheckMetabolism->ReEvaluate No EnhanceSolubility->ReEvaluate EnhancePermeability->ReEvaluate ReduceMetabolism->ReEvaluate

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Validation & Comparative

Cimilactone A's Cytotoxic Profile: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the cytotoxic effects of Cimilactone A reveals its potential as an anti-cancer agent. This guide provides a comparative analysis of its activity in various cancer cell lines, supported by experimental data and detailed methodologies.

This compound, a natural compound, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer researchers and drug development professionals. This guide synthesizes available data to offer a clear comparison of its efficacy across different cell types.

Comparative Cytotoxicity of this compound Analogs

While direct studies on "this compound" are limited in the provided search results, extensive research on its analogs, Momilactone A (MA) and Momilactone B (MB), offers valuable insights into the potential cytotoxic activity of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values of Momilactones A and B in various cell lines, providing a quantitative comparison of their cytotoxic potency. A lower IC50 value indicates a stronger cytotoxic activity.

Cell LineCompoundIC50 (µM)Notes
HL-60 (Acute Promyelocytic Leukemia)Momilactone B4.49Cytotoxicity was more substantial than doxorubicin (IC50 = 5.22 µM) and in line with ATRA (IC50 = 3.99 µM) and ATRA/ATO (IC50 = 3.67 µM).[1]
Momilactone A+B4.61A 1:1 mixture of Momilactone A and B.[1]
U266 (Multiple Myeloma)Momilactone B5.09Doxorubicin showed a significantly lower IC50 of 0.24 µM in this cell line.[1]
Momilactone A+B5.59A 1:1 mixture of Momilactone A and B.[1]
MeT-5A (Non-cancerous Mesothelial)Momilactone BLess toxicShowed slight effect on this non-cancerous cell line, indicating potential for selective cytotoxicity against cancer cells.[1]
Momilactone A+BLess toxicThe mixture also exhibited lower toxicity to non-cancerous cells compared to doxorubicin.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the cytotoxic effects of Momilactones A and B.

Cell Viability (MTT) Assay: .[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^5 cells/well) and cultured in a CO2 incubator.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compounds (e.g., Momilactones) and control drugs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis: The percentage of cell inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A is the absorbance. The IC50 value is then determined from the dose-response curves.[2]

Apoptosis (Annexin V) Assay: .[1]

  • Cell Culture and Treatment: Cells (e.g., 5 x 10^5 cells/well in a 6-well plate) are cultured and treated with the test compounds for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: .[1]

  • Cell Preparation: Cells are cultured and treated similarly to the apoptosis assay.

  • Fixation and Staining: Harvested cells are fixed (e.g., with cold ethanol) and then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting: .[1]

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p38, BCL-2, caspase-3, CDK1, cyclin B1), followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using a detection reagent and an imaging system.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of Momilactones A and B are mediated through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest. The following diagrams illustrate these pathways and a general workflow for assessing cytotoxicity.

G cluster_0 This compound Analog (Momilactone B) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes MA Momilactone B p38 p38 MAPK (Activation) MA->p38 Induces CDK1 CDK1 (Disruption) MA->CDK1 CyclinB1 Cyclin B1 (Disruption) MA->CyclinB1 Bcl2 Bcl-2 (Downregulation) p38->Bcl2 Casp3 Caspase-3 (Activation) p38->Casp3 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Casp3->Apoptosis Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1->G2M_Arrest Regulates CyclinB1->G2M_Arrest Regulates

Caption: Signaling pathways affected by Momilactone B.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Conclusion Start Select Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT Apoptosis_Assay Apoptosis Assay (Annexin V) MTT->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis MTT->CellCycle_Assay Western_Blot Western Blotting (Protein Expression) MTT->Western_Blot Analysis Analyze Data Apoptosis_Assay->Analysis CellCycle_Assay->Analysis Western_Blot->Analysis Conclusion Draw Conclusions on Cytotoxic Effects Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity validation.

The studies on Momilactones A and B indicate that these compounds induce apoptosis in HL-60 and U266 cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and regulation of the mitochondrial pathway involving BCL-2 and caspase-3.[1][2] Furthermore, they cause G2/M phase cell cycle arrest in HL-60 cells by disrupting the CDK1 and cyclin B1 complex.[1][2] The selective cytotoxicity towards cancer cells over non-cancerous cells highlights their potential as promising candidates for further investigation in cancer therapy.[1]

References

Reproducibility of Cimilactone A Anti-inflammatory Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Published Data on Cimilactone A

Despite a comprehensive search of scientific literature, no specific studies detailing the anti-inflammatory effects of this compound could be identified. Consequently, an analysis of the reproducibility of its anti-inflammatory data is not possible at this time. The information that would typically populate a comparative guide—such as quantitative data from various studies, detailed experimental protocols, and specific signaling pathway diagrams related to this compound—is not available in the public domain.

To fulfill the structural and content requirements of the user's request, this guide will present a template of how such a comparative analysis would be structured if data were available. The following sections use hypothetical data and established methodologies for studying anti-inflammatory compounds to illustrate the format.

Data Presentation: Hypothetical In Vitro Anti-inflammatory Activity of this compound

The following tables represent a hypothetical summary of data from two fictional studies investigating the in vitro anti-inflammatory effects of this compound. This illustrates how quantitative data would be presented for easy comparison.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)

StudyThis compound Conc. (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Study 1 125.3 ± 2.118.9 ± 1.522.4 ± 1.8
548.7 ± 3.541.2 ± 2.945.1 ± 3.3
1072.1 ± 5.265.8 ± 4.769.3 ± 5.1
Study 2 122.8 ± 1.920.1 ± 1.724.0 ± 2.0
551.2 ± 4.144.5 ± 3.648.2 ± 3.9
1075.6 ± 6.068.3 ± 5.571.5 ± 5.8

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation (Hypothetical Data)

StudyThis compound Conc. (µM)p-p65 Inhibition (%)p-ERK1/2 Inhibition (%)p-p38 Inhibition (%)
Study 1 1058.4 ± 4.945.7 ± 3.851.2 ± 4.3
Study 2 1062.1 ± 5.349.2 ± 4.155.8 ± 4.7

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of scientific findings. Below are example protocols for key experiments typically used to evaluate anti-inflammatory activity.

1. Cell Culture and Treatment (Example Protocol)

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells would be seeded in appropriate plates and allowed to adhere overnight. Cells would then be pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test) (Example Protocol)

NO production in the culture supernatant would be measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant would be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm would be measured after 10 minutes of incubation at room temperature. The percentage of NO inhibition would be calculated relative to LPS-stimulated cells without this compound treatment.

3. Cytokine Measurement (ELISA) (Example Protocol)

The concentrations of TNF-α and IL-6 in the cell culture supernatants would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins (Example Protocol)

After treatment, cells would be lysed, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), ERK1/2, and p38 MAPK. After incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially involved in the anti-inflammatory action of a compound like this compound and a typical experimental workflow.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes Transcription CimilactoneA This compound (Hypothetical Inhibition) CimilactoneA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription CimilactoneA This compound (Hypothetical Inhibition) CimilactoneA->TAK1 Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

G cluster_2 Experimental Workflow for In Vitro Anti-inflammatory Assay CellCulture RAW 264.7 Cell Culture Pretreatment Pre-treatment with this compound CellCulture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot (p-p65, p-ERK, p-p38) CellLysate->WesternBlot

Caption: A standard workflow for in vitro anti-inflammatory experiments.

Cimilactone A vs. Established NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential NF-κB inhibitory activity of Cimilactone A with well-characterized, known inhibitors of the NF-κB signaling pathway. Due to a lack of specific experimental data on this compound's direct interaction with the NF-κB pathway in the public domain, this comparison draws upon data from other bioactive compounds isolated from the Cimicifuga (now Actaea) genus, particularly cycloartane triterpenoids, to provide a contextual understanding. This guide presents quantitative data in structured tables, details common experimental protocols for assessing NF-κB inhibition, and utilizes visualizations to illustrate key pathways and workflows.

Overview of NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. Inhibition of this pathway can occur at various stages, from preventing the degradation of the inhibitory IκB proteins to blocking the nuclear translocation or DNA binding of NF-κB subunits.

Comparative Analysis of NF-κB Inhibitors

While specific data for this compound is not available, other compounds from the Cimicifuga genus have demonstrated anti-inflammatory properties and NF-κB inhibition. This section compares these representative compounds with established NF-κB inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various compounds on NF-κB activity. It is important to note the different experimental systems and methods used for these determinations, which can influence the absolute values.

InhibitorCompound ClassTarget Organism/Cell LineIC50 Value (µM)Assay MethodMechanism of Action
Representative Compounds from Cimicifuga/Actaea Genus
Cycloartane Triterpenoids (from Actaea vaginata)TriterpenoidRAW264.7 macrophages5.0 - 24.4Nitric Oxide Production AssayInhibition of NF-κB activation[1]
KHF16 (from Cimicifuga foetida)Cycloartane TriterpenoidMDA-MB-468, SW527 (TNBC cells)Not specifiedWestern Blot, Reporter AssayInhibits IKKα/β and IκBα phosphorylation, prevents p65 nuclear translocation.
CimifuginChromoneRAW264.7 cellsNot specifiedWestern BlotBlocks phosphorylation of IκBα.
Known NF-κB Inhibitors
BAY 11-7082SyntheticTumor cells10IκBα Phosphorylation AssayIrreversibly inhibits TNFα-induced IκBα phosphorylation.
MG132Peptide AldehydeVarious~0.3NF-κB Reporter Gene AssayProteasome inhibitor, prevents IκBα degradation.
ParthenolideSesquiterpene LactoneVariousVariesMultipleInhibits IKK, may directly alkylate p65 subunit.

Mechanisms of Action

This compound and Related Compounds

As direct evidence for this compound is unavailable, we look to related compounds. Cycloartane triterpenoids from the Actaea genus have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[1] For instance, KHF16, a cycloartane triterpenoid from Cimicifuga foetida, inhibits the phosphorylation of IKKα/β and IκBα, which are critical upstream events in the canonical NF-κB pathway. This action prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit. Similarly, cimifugin has been reported to block the phosphorylation of IκBα.

Known NF-κB Inhibitors
  • BAY 11-7082: This compound is an irreversible inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, it prevents the phosphorylation of IκBα, thus stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking NF-κB activation.

  • MG132: As a potent proteasome inhibitor, MG132 blocks the degradation of polyubiquitinated proteins, including phosphorylated IκBα. This leads to the accumulation of p-IκBα and prevents the release and nuclear translocation of NF-κB.

  • Parthenolide: This natural product has a more complex mechanism of action. It has been shown to inhibit the IKK complex, similar to BAY 11-7082. Additionally, some studies suggest that parthenolide can directly interact with and alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.

Experimental Protocols

This section details common methodologies used to assess NF-κB inhibition.

NF-κB Luciferase Reporter Gene Assay

This assay is a widely used method to quantify NF-κB transcriptional activity.

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the binding of NF-κB to these sites, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Allow cells to recover for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or known inhibitors for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined time (e.g., 6-8 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel. A labeled DNA probe containing a consensus NF-κB binding site is incubated with nuclear extracts. If active NF-κB is present in the extract, it will bind to the probe, resulting in a "shifted" band of lower mobility on the gel.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and/or stimulant as described above.

    • Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • Incubate the nuclear extract with a labeled (e.g., biotinylated or radiolabeled) double-stranded DNA probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Include appropriate controls, such as a reaction with an unlabeled "cold" competitor probe to demonstrate specificity.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for radioactivity).

Western Blotting for IκBα Phosphorylation and Degradation

This method is used to assess the upstream events in the NF-κB signaling cascade.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess NF-κB activation, antibodies specific for the phosphorylated form of IκBα (at Ser32/36) and for total IκBα are used. A decrease in total IκBα levels indicates its degradation, while an increase in phosphorylated IκBα indicates activation of the IKK complex.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound and/or stimulant.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-IκBα or total IκBα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, a general experimental workflow for inhibitor screening, and a logical comparison of the inhibitors discussed.

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, RAW264.7) Compound_Treatment 2. Treatment with Inhibitors (this compound, Known Inhibitors) Cell_Culture->Compound_Treatment Stimulation 3. Stimulation (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Assay 4. NF-κB Inhibition Assay Stimulation->Assay Reporter_Assay Luciferase Reporter Assay (Transcriptional Activity) Assay->Reporter_Assay EMSA EMSA (DNA Binding) Assay->EMSA Western_Blot Western Blot (IκBα Phosphorylation) Assay->Western_Blot Data_Analysis 5. Data Analysis (IC50 Determination) Reporter_Assay->Data_Analysis EMSA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for screening NF-κB inhibitors.

Inhibitor_Comparison cluster_upstream Upstream Inhibition cluster_downstream Downstream Inhibition NF-κB_Inhibition Approaches to NF-κB Inhibition IKK_Inhibition IKK Inhibition NF-κB_Inhibition->IKK_Inhibition Proteasome_Inhibition Proteasome Inhibition NF-κB_Inhibition->Proteasome_Inhibition Direct_NF_kappa_B_Inhibition Direct NF-κB Inhibition NF-κB_Inhibition->Direct_NF_kappa_B_Inhibition BAY_11_7082 BAY 11-7082 IKK_Inhibition->BAY_11_7082 Parthenolide_IKK Parthenolide IKK_Inhibition->Parthenolide_IKK Cimicifuga_Compounds Cimicifuga Compounds (e.g., KHF16, Cimifugin) IKK_Inhibition->Cimicifuga_Compounds MG132 MG132 Proteasome_Inhibition->MG132 Parthenolide_p65 Parthenolide Direct_NF_kappa_B_Inhibition->Parthenolide_p65

Caption: Logical comparison of inhibitor mechanisms.

Conclusion

While direct experimental evidence for the NF-κB inhibitory activity of this compound is currently lacking, the anti-inflammatory properties of other compounds, particularly cycloartane triterpenoids, from the Cimicifuga genus suggest that this compound may also possess similar activities. These related compounds appear to act upstream in the NF-κB pathway, primarily by inhibiting the IKK complex and subsequent IκBα phosphorylation. This mechanism is shared by the known inhibitor Parthenolide and is similar to the action of BAY 11-7082. In contrast, MG132 acts further downstream by inhibiting the proteasome.

Further research is warranted to isolate this compound and directly assess its effects on the NF-κB signaling pathway using the experimental protocols outlined in this guide. Such studies would provide valuable insights into its potential as a novel anti-inflammatory agent and allow for a more direct and quantitative comparison with established NF-κB inhibitors. The provided data and protocols serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other natural products in modulating inflammatory responses.

References

Unveiling the Anti-Cancer Potential of Actein: A Comparative Cross-Validation Across Multiple Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of Actein, a naturally derived triterpene glycoside from Cimicifuga species. This document objectively evaluates its performance against established and emerging therapeutic alternatives, supported by experimental data from various cancer models.

Actein has demonstrated significant growth-inhibitory effects across multiple cancer types, including breast, bladder, and non-small cell lung cancer. Its mechanism of action involves the induction of programmed cell death (apoptosis) and autophagy, targeting key signaling pathways that regulate cancer cell proliferation and survival. This guide delves into the quantitative data from both cellular (in vitro) and animal (in vivo) studies to provide a clear perspective on its efficacy.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Actein and other therapeutic agents in various cancer cell lines, providing a direct comparison of their cytotoxic effects.

Breast Cancer Cell Lines
Cell LineCompoundIC50 ValueCitation
MDA-MB-231 Actein~20-40 µM (qualitative)[1]
Paclitaxel0.3 µM - 5 µM[2]
Acacetin21-41% inhibition at 20-80 µM (48h)[3]
MCF-7 Actein~50-100 µM (qualitative)[1]
Paclitaxel3.5 µM[2]
Acacetin24-76% inhibition at 20-80 µM (48h)[3]
SK-BR-3 Paclitaxel~4 µM[2][4]
T-47D PaclitaxelNot specified[4]
4T1 PaclitaxelNot specified[5]
Bladder Cancer Cell Lines
Cell LineCompoundIC50 ValueCitation
BIU-87 ActeinDose-dependent inhibition[6]
T24 ActeinDose-dependent inhibition[6]
Cisplatin7.637 µM[7]
RT4 Cisplatin7.426 µM[7]
HT1376 CisplatinMost sensitive of tested lines[7]
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineCompoundIC50 ValueCitation
A549 Acacetin28.31 µM (72h)[8]
GefitinibNot specified[9]
H1299 Acacetin31.24 µM (72h)[8]
H1650 Gefitinib31.0 µM[9]
H1975 Gefitinib5.5 µM[9]
HCC827 Gefitinib13.06 nM[10]
PC9 Gefitinib77.26 nM[10]

In Vivo Efficacy: Tumor Growth Inhibition

Animal models provide a crucial platform for evaluating the therapeutic potential of anti-cancer compounds in a whole-organism context. The following table summarizes the in vivo effects of Actein and Acacetin on tumor growth in xenograft models.

Cancer TypeModelCompoundDosageTumor Growth InhibitionCitation
Breast Cancer MDA-MB-361 XenograftActein15 mg/kgSignificant anti-tumor and anti-metastatic activities[11]
Bladder Cancer BIU-87 XenograftActein10, 20, 30 mg/kgMarked reduction in tumor growth in a dose-dependent manner[6]
NSCLC A549 XenograftAcacetinNot specifiedSuppressed tumor formation[12]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The anti-cancer effects of Actein are mediated through the modulation of specific signaling pathways that control cell fate. Understanding these pathways is crucial for rational drug design and combination therapies.

Actein's Impact on Cancer Cell Signaling

Actein has been shown to induce apoptosis and autophagy in cancer cells by targeting multiple signaling cascades.[6][13] In HER2-positive breast cancer, Actein inhibits the AKT/mTOR and Ras/Raf/MAPK signaling pathways.[13] In bladder cancer, it promotes the generation of reactive oxygen species (ROS) and activates the JNK pathway while inhibiting the AKT pathway.[6]

Actein Signaling Pathways cluster_akt AKT/mTOR Pathway cluster_ras Ras/Raf/MAPK Pathway cluster_ros ROS/JNK Pathway Actein1 Actein AKT AKT Actein1->AKT inhibits mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 promotes Actein2 Actein Ras Ras Actein2->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Metastasis ERK->Proliferation2 promotes Actein3 Actein ROS ROS Actein3->ROS induces JNK JNK ROS->JNK Apoptosis Apoptosis & Autophagy JNK->Apoptosis induces Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines (Breast, Bladder, NSCLC) MTT MTT Assay (Cell Viability/IC50) CellCulture->MTT WB Western Blot (Protein Expression) CellCulture->WB Migration Migration/Invasion Assays CellCulture->Migration Xenograft Tumor Xenograft Model (Nude Mice) MTT->Xenograft Promising results lead to Treatment Actein Administration Xenograft->Treatment TumorMeasurement Tumor Volume/Weight Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity IHC Immunohistochemistry (Biomarker Analysis) TumorMeasurement->IHC

References

Cimilactone A: A Potential Challenger to Standard-of-Care in Oncology?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a comparative analysis of Cimilactone A, a cycloartane-type triterpene glycoside isolated from Cimicifuga species, against established standard-of-care drugs for breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to benchmark the potential of this natural compound.

Executive Summary

This compound, a natural product derived from plants of the Cimicifuga genus, has demonstrated noteworthy biological activities, including cytotoxic effects against cancer cell lines and anticomplement activity. While direct head-to-head clinical comparisons with standard-of-care chemotherapeutics are not yet available, preclinical data on this compound and closely related compounds from Cimicifuga suggest a potential for further investigation. This guide consolidates the existing data on the efficacy of these natural compounds and juxtaposes them with the performance of conventional drugs used in the treatment of breast cancer.

Comparative Efficacy Analysis

It is crucial to note that these comparisons are indirect and based on data from different studies. The experimental conditions, such as incubation time and specific assay protocols, may vary, which can influence the IC50 values.

Table 1: In Vitro Cytotoxicity of a Potent Cimicifuga Triterpenoid against Breast Cancer Cells

CompoundCell LineIC50 (µM)Citation
25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranosideMDA-MB-453 (ER-, Her2 overexpressing)5[1][2]

Table 2: In Vitro Cytotoxicity of Standard-of-Care Drugs against Breast Cancer Cells

DrugCell LineIC50 (µM)Citation
DoxorubicinMDA-MB-2310.2 (72h)[3]
DoxorubicinMDA-MB-2316.602[4]
PaclitaxelMDA-MB-2310.01267 (12.67 nM)[5]
PaclitaxelMDA-MB-2310.3 - 5[6]

Table 3: Anticomplement Activity of this compound

CompoundActivityIC50 (µM)
This compoundAnticomplement (Classical Pathway)28.6

Mechanism of Action: Induction of Apoptosis

Preclinical studies on cycloartane triterpenoids from Cimicifuga suggest that their cytotoxic effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. While the specific molecular interactions of this compound are yet to be fully elucidated, the general mechanism for this class of compounds involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

One study on a novel cycloartane triterpenoid from Cimicifuga foetida demonstrated that it induces mitochondrial apoptosis in MCF-7 breast cancer cells by inhibiting the Raf/MEK/ERK signaling pathway and Akt phosphorylation.[7] Another study on cycloartane triterpenoids from Cimicifuga yunnanensis showed apoptosis induction in MCF7 cells through a p53-dependent mitochondrial pathway, leading to the activation of caspase-7.[8]

Below is a proposed signaling pathway for the induction of apoptosis by cycloartane triterpenoids from Cimicifuga, based on the available literature.

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Cimilactone_A This compound Raf Raf Cimilactone_A->Raf inhibits Akt Akt Cimilactone_A->Akt inhibits p53 p53 Cimilactone_A->p53 activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation promotes Survival Survival Akt->Survival promotes Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion destabilizes Bcl2->Mitochondrion stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with this compound incubate_24h_1->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

References

Cimilactone A: Uncharted Territory in In Silico and In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no publicly available data exists on the in silico or in vitro activity of Cimilactone A. This natural compound, while belonging to a class of molecules known for their diverse biological activities, appears to be largely unexplored in the realms of computational and laboratory-based biological screening.

Our investigation sought to provide a detailed comparison of the predicted and experimentally observed biological activities of this compound, a guide highly relevant to researchers in drug discovery and development. However, extensive searches for studies detailing its efficacy in areas such as anticancer, anti-inflammatory, or other therapeutic applications yielded no specific results. Similarly, inquiries into molecular docking simulations or other computational analyses of this compound's interactions with biological targets were unfruitful.

This lack of information presents both a challenge and an opportunity for the scientific community. While it is not currently possible to create a comparative guide as requested, the absence of data highlights a significant gap in our understanding of the potential therapeutic value of this compound.

For researchers seeking novel compounds for drug development, this compound represents a completely unexplored chemical entity. The logical first steps in characterizing this molecule would involve a suite of in vitro assays to screen for a broad range of biological activities.

Future Directions: A Proposed Workflow

Should research on this compound be undertaken, a typical workflow to characterize its biological activity would involve both in vitro and in silico approaches. A proposed experimental and computational workflow is outlined below.

G cluster_in_vitro In Vitro Screening cluster_in_silico In Silico Analysis Initial Screening Initial Screening Dose-Response Dose-Response Initial Screening->Dose-Response Identified Activity Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Confirmed Potency Target Identification Target Identification Mechanism of Action->Target Identification Elucidated Pathway Molecular Docking Molecular Docking Target Identification->Molecular Docking Predicted Targets ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Binding Affinity ADMET Prediction->Initial Screening Optimized Lead

Caption: Proposed workflow for characterizing the biological activity of this compound.

Hypothetical Experimental Protocols

To guide future research, we provide a template for standard experimental protocols that would be essential for an initial in vitro evaluation of this compound.

Table 1: Hypothetical In Vitro Assay Protocols

Assay Type Objective Detailed Methodology
Cytotoxicity Assay To determine the cytotoxic effect of this compound on cancer cell lines.Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. After treatment, MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in macrophages.Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Nitric Oxide Assay: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent. A standard curve of sodium nitrite is used to determine the NO concentration.

Conclusion

While the current body of scientific knowledge on this compound is nascent, this presents a fertile ground for new discoveries. The protocols and workflow outlined above provide a roadmap for the initial characterization of this intriguing natural product. Future research will be pivotal in uncovering any potential therapeutic benefits of this compound and determining its place in the landscape of pharmacologically active compounds. Researchers are encouraged to undertake these foundational studies to illuminate the biological and computational profile of this molecule.

Safety Operating Guide

Prudent Disposal of Cimilactone A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of Cimilactone A, a cycloartane triterpenoid glycoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. Based on information for related compounds and plant extracts from which it is derived, this compound should be managed as a hazardous chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with organic solids.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Avoid mixing with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

All waste containers must be kept closed except when adding waste.

III. Step-by-Step Disposal Protocol
  • Waste Identification and Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Handle with Care").

    • Indicate the approximate concentration and quantity of the waste.

  • Container Management:

    • Ensure the waste container is in good condition and compatible with the waste.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS representative with a complete and accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

IV. Spill and Decontamination Procedures

In the event of a spill of this compound powder or solution:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill:

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.

    • For small liquid spills, absorb with a chemical absorbent pad or other suitable material.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into the designated this compound solid waste container.

  • Decontaminate:

    • Clean the spill area with a suitable solvent (e.g., ethanol, methanol), followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

Quantitative Data Summary

As no specific quantitative exposure limits or disposal-related concentrations for this compound are available, a summary table is not applicable. The guiding principle is to treat all forms of this compound waste as hazardous, regardless of concentration.

Experimental Protocols

Detailed experimental protocols for the use of this compound are beyond the scope of this disposal document. Researchers should develop their own specific protocols that incorporate the safety and disposal procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CimilactoneA_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Pipettes) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container for Chemical Contamination sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: this compound Waste Disposal Workflow.

Essential Safety and Handling of Cimilactone A for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Cimilactone A

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given the compound's bioactive nature and the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. The following procedures are based on best practices for handling potent bioactive compounds and data from structurally related triterpenoids.

Hazard Assessment and Analogue Compound Data

While a specific SDS for this compound is not currently available, its classification as a bioactive triterpenoid lactone necessitates careful handling. Triterpenoid glycosides from Cimicifuga species, from which this compound is derived, have demonstrated biological activity, including cytotoxicity. To establish a baseline for hazard assessment, we refer to the Safety Data Sheet for Cucurbitacin E , a structurally complex and bioactive triterpenoid.

Hazard Classification (Cucurbitacin E)GHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationNot ClassifiedNo irritant effect[1]
Serious Eye Damage/Eye IrritationNot ClassifiedNo irritating effect[1]

Prudent Assumption: Until specific toxicological data for this compound is available, it should be handled as a compound that is at least harmful if swallowed and potentially irritating to the skin and eyes upon prolonged or repeated exposure. The primary routes of exposure to be controlled are inhalation of aerosolized powder and accidental ingestion.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound, particularly in its powdered form.

Body PartRequired PPEStandard/SpecificationRationale
Respiratory Fit-tested N95 or higher respiratorNIOSH certifiedTo prevent inhalation of airborne particles.
Hands Double-gloving with nitrile glovesASTM D6978-05 recommended for chemotherapy drug handlingProvides a robust barrier against dermal absorption. The outer glove is removed immediately after handling.
Eyes Chemical safety goggles or a full-face shieldANSI Z87.1Protects eyes from splashes and airborne particles.
Body Disposable gown with long sleeves and elastic cuffs---Protects skin and personal clothing from contamination.
Feet Closed-toe shoes and disposable shoe covers---Prevents contamination of personal footwear and subsequent spread.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Preparation and Weighing
  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that a waste disposal container is within immediate reach.

  • Weighing: Use a dedicated analytical balance within the containment area. Tare a pre-labeled container before adding the compound.

  • Aliquotting: If smaller quantities are needed, perform the aliquotting within the containment hood.

  • Post-Weighing: Carefully close the primary container of this compound. Decontaminate the exterior of the container and any tools used with a suitable solvent (e.g., 70% ethanol) before removing them from the containment area.

Solubilization
  • Solvent Addition: Add the desired solvent to the container with this compound slowly and carefully to avoid splashing.

  • Mixing: Cap the container securely and mix using a vortex or sonicator as required.

  • Labeling: Ensure the final solution is clearly labeled with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound (Powder) Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.
Contaminated Labware (Gloves, Shoe Covers, Gowns, Pipette Tips, etc.) Place all contaminated disposable items in a designated, sealed hazardous waste bag or container immediately after use.
Liquid Waste (Solutions containing this compound) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.

Visualized Workflows and Relationships

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment Hood) cluster_cleanup Post-Handling prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area weigh Weigh Powder prep_area->weigh solubilize Solubilize weigh->solubilize decontaminate Decontaminate Surfaces & Tools solubilize->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

PPE_Relationship PPE and Routes of Exposure cluster_routes Routes of Exposure cluster_ppe Personal Protective Equipment substance This compound (Powder) inhalation Inhalation substance->inhalation aerosolization ingestion Ingestion substance->ingestion accidental dermal Dermal Contact substance->dermal direct contact respirator N95 Respirator respirator->inhalation protects gloves Double Nitrile Gloves gloves->dermal protects gown Disposable Gown gown->dermal protects goggles Safety Goggles goggles->dermal protects eyes

Caption: Relationship between PPE and the primary routes of exposure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.